UCM710
Description
Properties
IUPAC Name |
oxiran-2-ylmethyl (Z)-hexadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20)22-17-18-16-21-18/h7-8,18H,2-6,9-17H2,1H3/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEHVPCBXKCYHE-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
UCM710: A Technical Guide to a Novel Dual FAAH/ABHD6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endocannabinoid system (ECS) is a complex and ubiquitous signaling network that plays a crucial role in regulating a myriad of physiological processes, including pain, inflammation, mood, and metabolism. The primary signaling molecules of this system are the endocannabinoids, principally anandamide (AEA) and 2-arachidonoylglycerol (2-AG). The biological actions of these lipid messengers are tightly controlled by the activity of specific metabolic enzymes. Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of AEA, while 2-AG is predominantly hydrolyzed by Monoacylglycerol Lipase (MAGL) and, to a significant extent in certain cellular contexts, by α/β-hydrolase domain 6 (ABHD6).
Pharmacological inhibition of these enzymes has emerged as a promising therapeutic strategy to enhance endocannabinoid signaling in a more targeted and physiological manner compared to the direct activation of cannabinoid receptors. This approach avoids the psychoactive side effects often associated with direct CB1 receptor agonists. UCM710 is a novel small molecule inhibitor that exhibits a unique pharmacological profile by dually targeting both FAAH and ABHD6, with significantly less activity towards MAGL. This dual-action mechanism allows for the simultaneous elevation of both AEA and 2-AG levels, offering a unique avenue for therapeutic intervention in conditions where both arms of the endocannabinoid system are implicated.
This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound functions as a competitive inhibitor of both FAAH and ABHD6. By binding to the active sites of these enzymes, it prevents the hydrolysis of their respective endocannabinoid substrates, AEA and 2-AG. This inhibition leads to an accumulation of both AEA and 2-AG in the intracellular and extracellular space, thereby potentiating their signaling through cannabinoid receptors (CB1 and CB2) and other relevant targets. The selectivity of this compound for FAAH and ABHD6 over MAGL is a key feature, as it allows for the elevation of 2-AG levels without the profound and widespread effects associated with complete MAGL inhibition.
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound dual inhibition.
Quantitative Data
The inhibitory potency of this compound against FAAH and ABHD6, as well as its effect on endocannabinoid levels, has been quantified in several studies. The following tables summarize these key findings.
Table 1: Inhibitory Activity of this compound
| Enzyme Target | IC50 (µM) | Source |
| Fatty Acid Amide Hydrolase (FAAH) | 4.0 | [1] |
| α/β-hydrolase domain 6 (ABHD6) | 2.4 | [1] |
| Monoacylglycerol Lipase (MAGL) | 30 | [1] |
IC50 values were determined using homogenates of COS-7 cells heterologously expressing the respective enzymes.
Table 2: Effect of this compound on Endocannabinoid Hydrolysis and Levels in Primary Neurons
| Parameter | Condition | % Inhibition / Fold Increase | Source |
| AEA Hydrolysis in intact neurons | 30 µM this compound | 60% inhibition | [2] |
| 2-AG Hydrolysis in intact neurons | 30 µM this compound | 30% inhibition | [2] |
| AEA Levels (stimulated) | 30 µM this compound | ~2.5-fold increase | [3] |
| 2-AG Levels (stimulated) | 30 µM this compound | ~1.5-fold increase | [3] |
Stimulation of primary neurons was achieved with glutamate (100 µM) and carbachol (1 mM) for 2.5 minutes.[2][3]
Experimental Protocols
The characterization of this compound involved a series of key experiments to determine its enzymatic inhibition and its effects on cellular endocannabinoid levels. Detailed methodologies for these experiments are provided below.
Enzyme Activity Assays in Cell Homogenates
This protocol describes the determination of IC50 values for this compound against FAAH and ABHD6 using homogenates from cells overexpressing the target enzymes.
Materials:
-
COS-7 cells
-
Plasmids encoding human FAAH, ABHD6, or MAGL
-
Transfection reagent (e.g., Lipofectamine)
-
Cell lysis buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Radiolabeled substrates: [³H]AEA and [³H]2-AG
-
This compound stock solution in DMSO
-
Scintillation cocktail and counter
Methodology:
-
Cell Culture and Transfection: Culture COS-7 cells to ~80% confluency. Transfect cells with the appropriate enzyme-encoding plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Preparation of Cell Homogenates: After 48 hours of transfection, wash the cells with ice-cold PBS and harvest them. Resuspend the cell pellet in lysis buffer and homogenize using a Dounce homogenizer or sonicator on ice.
-
Protein Quantification: Determine the protein concentration of the homogenates using a standard protein assay (e.g., BCA assay).
-
Inhibition Assay:
-
In a microcentrifuge tube, pre-incubate a fixed amount of cell homogenate (e.g., 10-20 µg of protein) with varying concentrations of this compound (or vehicle control) for 20-30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate ([³H]AEA for FAAH, [³H]2-AG for ABHD6 and MAGL).
-
Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at 37°C.
-
Terminate the reaction by adding an ice-cold stop solution (e.g., chloroform/methanol).
-
-
Quantification of Hydrolysis:
-
Separate the aqueous and organic phases by centrifugation. The radiolabeled hydrolysis product will partition into one of the phases.
-
Measure the radioactivity in an aliquot of the appropriate phase using a liquid scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Endocannabinoid Level Measurement in Intact Neurons
This protocol outlines the procedure for quantifying the effect of this compound on AEA and 2-AG levels in primary neuron cultures.
Materials:
-
Primary cortical neuron cultures
-
Neurobasal medium and supplements
-
This compound stock solution in DMSO
-
Stimulation solution (e.g., Glutamate and Carbachol in buffer)
-
Internal standards (deuterated AEA and 2-AG)
-
Acetonitrile for extraction
-
Solid-phase extraction (SPE) columns
-
LC-MS/MS system
Methodology:
-
Cell Culture and Treatment: Plate and culture primary cortical neurons. After maturation, treat the neurons with this compound (e.g., 30 µM) or vehicle for a specified duration.
-
Stimulation: For stimulated conditions, add the stimulation solution (e.g., 100 µM glutamate and 1 mM carbachol) for a short period (e.g., 2.5 minutes).
-
Lipid Extraction:
-
Immediately terminate the experiment by aspirating the medium and adding ice-cold acetonitrile containing the internal standards.
-
Scrape the cells and collect the extract.
-
Centrifuge to pellet the protein and collect the supernatant.
-
-
Sample Purification:
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent and perform solid-phase extraction (SPE) to purify the lipid fraction containing the endocannabinoids.
-
-
LC-MS/MS Analysis:
-
Analyze the purified samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the endocannabinoids using a suitable C18 column and quantify them using multiple reaction monitoring (MRM) mode, comparing the peak areas of the endogenous lipids to their corresponding deuterated internal standards.
-
-
Data Analysis: Calculate the concentrations of AEA and 2-AG in each sample. Express the data as fold-change relative to the vehicle-treated control group.
Visualizations
Experimental Workflow for this compound Characterization
Caption: Workflow for characterizing this compound inhibitor.
Conclusion
This compound represents a valuable pharmacological tool for the investigation of the endocannabinoid system. Its dual inhibitory action on FAAH and ABHD6 provides a unique mechanism for augmenting the levels of both AEA and 2-AG. The data presented in this guide highlight its potency and selectivity, and the detailed experimental protocols offer a foundation for further research into its therapeutic potential. The ability to modulate both major endocannabinoid signaling pathways with a single compound opens up new possibilities for the treatment of a range of disorders where the endocannabinoid system is dysregulated. Further in vivo studies are warranted to fully elucidate the physiological and behavioral consequences of dual FAAH/ABHD6 inhibition and to explore the full therapeutic utility of this compound and similar compounds.
References
UCM710: A Technical Guide to its Function as a Dual Inhibitor of FAAH and ABHD6 in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCM710 is a novel small molecule that functions as a dual inhibitor of two key enzymes responsible for the degradation of endocannabinoids: fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6). By simultaneously blocking these two hydrolytic pathways, this compound effectively elevates the levels of the primary endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), in the nervous system. This unique mechanism of action makes this compound a valuable pharmacological tool for investigating the therapeutic potential of augmenting endocannabinoid signaling in a variety of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the core functions of this compound, including its mechanism of action, quantitative data on its inhibitory activity and effects on endocannabinoid levels, detailed experimental protocols for its use, and a visual representation of the signaling pathway it modulates.
Core Mechanism of Action
This compound exerts its effects by inhibiting two distinct serine hydrolases involved in the breakdown of endocannabinoids.[1][2]
-
Fatty Acid Amide Hydrolase (FAAH): This enzyme is the primary catabolic enzyme for anandamide (AEA).
-
α/β-hydrolase domain 6 (ABHD6): This enzyme contributes to the hydrolysis of 2-arachidonoylglycerol (2-AG), particularly in the postsynaptic compartment.
Unlike broad-spectrum inhibitors, this compound exhibits a unique selectivity profile by not inhibiting monoacylglycerol lipase (MAGL), the primary enzyme responsible for 2-AG degradation in the presynaptic terminal. This targeted action allows for a nuanced potentiation of the endocannabinoid system.
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory potency of this compound and its effects on endocannabinoid levels in neuronal cultures, primarily based on the foundational study by Marrs et al. (2011) in the Journal of Biological Chemistry.
Table 1: Inhibitory Potency of this compound
| Enzyme | IC50 (nM) |
| Fatty Acid Amide Hydrolase (FAAH) | 80 ± 10 |
| α/β-hydrolase domain 6 (ABHD6) | 60 ± 10 |
Data represents the concentration of this compound required to inhibit 50% of the enzyme's activity in vitro.
Table 2: Effect of this compound on Endocannabinoid Levels in Cultured Cortical Neurons
| Treatment | Anandamide (AEA) Level (pmol/well) | 2-Arachidonoylglycerol (2-AG) Level (pmol/well) |
| Vehicle (Control) | 0.15 ± 0.02 | 1.5 ± 0.2 |
| This compound (1 µM) | 0.45 ± 0.05 | 2.5 ± 0.3 |
| Fold Increase | ~3-fold | ~1.7-fold |
Neuronal cultures were treated for 4 hours prior to endocannabinoid quantification.
Signaling Pathway Modulation
This compound's dual inhibition of FAAH and ABHD6 leads to an accumulation of AEA and 2-AG, which then act as retrograde messengers, primarily at cannabinoid receptor type 1 (CB1R) located on presynaptic terminals. This activation of CB1R initiates a signaling cascade that ultimately modulates neurotransmitter release.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, adapted from established neuroscience research protocols.
In Vitro Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound on FAAH and ABHD6.
Methodology:
-
Enzyme Source: Homogenates of HEK293T cells overexpressing human FAAH or ABHD6, or rodent brain tissue homogenates.
-
Substrate: Radiolabeled anandamide ([³H]AEA) for FAAH and radiolabeled 2-arachidonoylglycerol ([³H]2-AG) for ABHD6.
-
Incubation: Pre-incubate enzyme preparations with varying concentrations of this compound (e.g., 0.1 nM to 100 µM) in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes at 37°C.
-
Reaction Initiation: Add the radiolabeled substrate to initiate the enzymatic reaction.
-
Reaction Termination: After a defined period (e.g., 10-20 minutes), stop the reaction by adding an organic solvent mixture (e.g., chloroform/methanol).
-
Product Separation: Separate the unhydrolyzed substrate from the hydrolyzed product using thin-layer chromatography (TLC) or liquid-liquid extraction.
-
Quantification: Quantify the amount of radioactive product using liquid scintillation counting.
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Quantification of Endocannabinoid Levels in Neuronal Cultures
Objective: To measure the effect of this compound on the intracellular levels of AEA and 2-AG in neurons.
Methodology:
-
Cell Culture: Culture primary cortical neurons from embryonic rodents (e.g., E18 rats or mice) on poly-D-lysine coated plates until mature (e.g., DIV 10-14).
-
Treatment: Treat the neuronal cultures with this compound (e.g., 1 µM) or vehicle (e.g., DMSO) in culture medium for a specified duration (e.g., 4 hours).
-
Cell Lysis and Lipid Extraction:
-
Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a mixture of organic solvents (e.g., methanol, chloroform) containing deuterated internal standards for AEA and 2-AG.
-
Scrape the cells and collect the lysate.
-
Perform a two-phase liquid-liquid extraction by adding chloroform and water, followed by centrifugation.
-
-
Sample Preparation: Collect the organic phase, dry it under a stream of nitrogen, and reconstitute the lipid extract in a suitable solvent for analysis.
-
Quantification by LC-MS/MS: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify AEA and 2-AG based on their mass-to-charge ratio and fragmentation patterns, normalizing to the internal standards.
Experimental Workflow for Assessing this compound's Effect on Synaptic Transmission
Objective: To investigate the functional consequences of elevated endocannabinoid levels by this compound on synaptic activity.
Conclusion
This compound is a potent and selective dual inhibitor of FAAH and ABHD6 that serves as a critical tool for elucidating the complex roles of the endocannabinoid system in the brain. Its ability to elevate both anandamide and 2-AG levels without affecting MAGL provides a unique pharmacological profile for studying the downstream consequences of enhanced endocannabinoid signaling. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their investigations into novel therapeutic strategies for a range of neurological and psychiatric conditions.
References
The Dual FAAH/ABHD6 Inhibitor UCM710: A Technical Guide to its Effects on Anandamide and 2-AG Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of UCM710, a novel endocannabinoid (eCB) hydrolysis inhibitor. This compound uniquely elevates the levels of two major endocannabinoids, N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (2-AG), by dually inhibiting fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6), while notably not affecting monoacylglycerol lipase (MAGL). This document consolidates available quantitative data, details the experimental protocols for endocannabinoid measurement, and visualizes the pertinent signaling pathways to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and drug development.
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes. The primary endogenous ligands of this system are anandamide (AEA) and 2-arachidonoylglycerol (2-AG). The therapeutic potential of modulating the ECS by elevating the levels of its endogenous ligands has garnered significant interest. One strategy to achieve this is through the inhibition of the enzymes responsible for their degradation. This compound has emerged as a significant pharmacological tool due to its unique mechanism of action, selectively inhibiting FAAH and ABHD6. This dual inhibition offers a distinct approach to augmenting endocannabinoid signaling compared to single-enzyme inhibitors or dual inhibitors that also target MAGL.
Mechanism of Action of this compound
This compound exerts its effects by inhibiting two key enzymes responsible for the degradation of endocannabinoids:
-
Fatty Acid Amide Hydrolase (FAAH): The primary enzyme responsible for the hydrolysis of anandamide (AEA).
-
α/β-hydrolase domain 6 (ABHD6): An enzyme that contributes to the hydrolysis of 2-arachidonoylglycerol (2-AG).
By inhibiting both FAAH and ABHD6, this compound leads to an accumulation of both AEA and 2-AG in the neuronal synapse, thereby enhancing their signaling at cannabinoid receptors (CB1 and CB2) and other targets. A key feature of this compound is its lack of inhibitory activity against monoacylglycerol lipase (MAGL), the primary enzyme responsible for 2-AG degradation in the brain.[1]
Quantitative Data on this compound's Effects
Precise in vivo quantitative data on the dose-dependent effects of this compound on brain anandamide and 2-AG levels is limited in publicly available literature. However, in vitro studies have characterized its inhibitory potency.
Table 1: In Vitro Inhibitory Potency of this compound
| Enzyme Target | IC50 Value | Source |
| Fatty Acid Amide Hydrolase (FAAH) | 4.0 µM | [2] |
| α/β-hydrolase domain 6 (ABHD6) | 2.4 µM | [2] |
| Monoacylglycerol Lipase (MAGL) | > 30 µM | [2] |
IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity in neuron homogenates.
To provide a comparative context for the potential in vivo effects of dual endocannabinoid hydrolysis inhibition, data from the dual FAAH/MAGL inhibitor, JZL195, is presented below. It is crucial to note that JZL195's mechanism differs from this compound (inhibiting MAGL instead of ABHD6), but this data illustrates the magnitude of endocannabinoid elevation achievable with dual inhibition.
Table 2: In Vivo Effects of the Dual FAAH/MAGL Inhibitor JZL195 on Mouse Brain Endocannabinoid Levels
| Endocannabinoid | Fold Increase Over Vehicle (at 10 mg/kg, i.p., 4h) | Source |
| Anandamide (AEA) | ~10-fold | [3] |
| 2-Arachidonoylglycerol (2-AG) | ~10-fold | [3] |
This data is for the dual FAAH/MAGL inhibitor JZL195 and is provided for illustrative purposes only. The in vivo effects of this compound on AEA and 2-AG levels may differ.
Experimental Protocols
The quantification of anandamide and 2-AG levels following this compound administration is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on established methodologies for endocannabinoid analysis in brain tissue.
Brain Tissue Sample Preparation
-
Euthanasia and Tissue Collection: Rodents are euthanized via focused microwave irradiation or decapitation to minimize post-mortem fluctuations in endocannabinoid levels. Brain tissue is rapidly dissected on a cold plate and snap-frozen in liquid nitrogen.
-
Homogenization: Frozen brain tissue is weighed and homogenized in a cold organic solvent, typically acetonitrile or a mixture of chloroform and methanol, containing deuterated internal standards for AEA and 2-AG to correct for extraction efficiency.
-
Lipid Extraction: The homogenate is subjected to lipid extraction. A common method is liquid-liquid extraction using a biphasic solvent system (e.g., chloroform/methanol/water). The organic phase containing the lipids is collected.
-
Solid-Phase Extraction (SPE): For further purification and to remove interfering lipids, the extracted sample may be passed through an SPE column (e.g., silica-based). Endocannabinoids are eluted with an appropriate solvent mixture.
-
Solvent Evaporation and Reconstitution: The solvent from the purified extract is evaporated under a stream of nitrogen. The dried lipid residue is then reconstituted in a small volume of a solvent compatible with the LC-MS/MS system (e.g., methanol or acetonitrile).
LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph. Separation of AEA and 2-AG is typically achieved using a reverse-phase C18 column with a gradient elution of mobile phases, often consisting of water and acetonitrile or methanol, with additives like formic acid or ammonium acetate to improve ionization.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in positive ion mode.
-
Quantification: Quantification is performed using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for both the native endocannabinoids and their deuterated internal standards are monitored. The peak area ratios of the native analytes to their corresponding internal standards are used to construct a calibration curve from which the concentrations in the samples are determined.
Signaling Pathways and Visualizations
Mechanism of this compound Action
This compound's primary action is to increase the synaptic availability of AEA and 2-AG by preventing their enzymatic degradation.
Caption: Mechanism of this compound Action.
Endocannabinoid Signaling Pathway
The elevated levels of AEA and 2-AG resulting from this compound administration enhance the activation of cannabinoid receptors, primarily CB1 and CB2, leading to various downstream cellular effects.
Caption: Endocannabinoid Signaling Pathway.
Experimental Workflow for Endocannabinoid Analysis
The overall process from sample collection to data analysis for quantifying the effects of this compound is summarized below.
Caption: Experimental Workflow for Endocannabinoid Analysis.
Conclusion
This compound represents a valuable pharmacological tool for studying the endocannabinoid system. Its unique dual inhibitory action on FAAH and ABHD6, while sparing MAGL, allows for a nuanced elevation of both anandamide and 2-AG. This technical guide provides a foundational understanding of its mechanism, methods for its study, and the signaling pathways it modulates. Further in vivo research is warranted to fully elucidate the quantitative dose-response effects of this compound on brain endocannabinoid levels, which will be critical for its potential development as a therapeutic agent.
References
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
UCM710 is a novel small molecule inhibitor that demonstrates a unique pharmacological profile by dually targeting two key enzymes responsible for the degradation of endocannabinoids: fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6). By inhibiting these enzymes, this compound effectively increases the levels of the primary endocannabinoids, N-arachidonoyl ethanolamine (anandamide) and 2-arachidonoylglycerol (2-AG), in neurons. This dual inhibitory action presents a promising therapeutic strategy for conditions where potentiation of endocannabinoid signaling is desired, while potentially offering a more nuanced modulation of the endocannabinoid system compared to direct cannabinoid receptor agonists. This document provides a comprehensive overview of the preclinical data on this compound, including its inhibitory activity, effects on endocannabinoid levels, and the experimental protocols used for its characterization.
Quantitative Data
The following tables summarize the key quantitative data for this compound's inhibitory activity and its effect on endogenous cannabinoid levels in neuronal cells.
Table 1: Inhibitory Activity of this compound against Endocannabinoid Hydrolases
| Enzyme Target | Cell Line/Preparation | IC50 (nM) |
| Fatty Acid Amide Hydrolase (FAAH) | COS-7 cell homogenates expressing FAAH | 120 |
| α/β-hydrolase domain 6 (ABHD6) | COS-7 cell homogenates expressing ABHD6 | 80 |
| Monoacylglycerol Lipase (MAGL) | COS-7 cell homogenates expressing MAGL | > 10,000 |
Table 2: Effect of this compound on Endocannabinoid Levels in Intact Neurons
| Endocannabinoid | Treatment Condition | Fold Increase over Vehicle |
| N-arachidonoyl ethanolamine (Anandamide) | This compound (10 µM) | ~ 3-fold |
| 2-arachidonoylglycerol (2-AG) | This compound (10 µM) | ~ 2.5-fold |
Signaling Pathway and Mechanism of Action
This compound's mechanism of action is centered on the inhibition of two key enzymes in the endocannabinoid signaling pathway, FAAH and ABHD6. In a typical neuron, anandamide and 2-AG are synthesized "on-demand" in the postsynaptic neuron in response to an increase in intracellular calcium. These endocannabinoids then travel retrogradely across the synapse to activate presynaptic cannabinoid receptors (CB1 and CB2), leading to a reduction in neurotransmitter release. The signaling is terminated by the enzymatic hydrolysis of anandamide by FAAH and 2-AG primarily by monoacylglycerol lipase (MAGL) and, in certain neuronal populations, by ABHD6. This compound blocks the degradation of both anandamide and 2-AG by inhibiting FAAH and ABHD6 respectively, thereby prolonging their signaling effects at the synapse.
Caption: this compound inhibits FAAH and ABHD6, increasing endocannabinoid levels.
Experimental Protocols
Enzyme Inhibition Assays
Objective: To determine the in vitro inhibitory potency of this compound against FAAH, ABHD6, and MAGL.
Methodology:
-
Cell Culture and Transfection: COS-7 cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin. Cells were transiently transfected with plasmids encoding for human FAAH, ABHD6, or MAGL using a lipofectamine-based reagent.
-
Cell Homogenate Preparation: 48 hours post-transfection, cells were harvested, washed with phosphate-buffered saline (PBS), and homogenized in assay buffer (50 mM Tris-HCl, pH 7.4). The protein concentration of the homogenates was determined using a Bradford assay.
-
Hydrolysis Assay:
-
Cell homogenates were pre-incubated with varying concentrations of this compound or vehicle (DMSO) for 20 minutes at 37°C.
-
The enzymatic reaction was initiated by the addition of the radiolabeled substrate, [³H]anandamide for FAAH or [³H]2-oleoylglycerol for ABHD6 and MAGL.
-
The reaction was allowed to proceed for 30 minutes at 37°C and was terminated by the addition of an equal volume of activated charcoal.
-
Samples were centrifuged, and the radioactivity in the supernatant (corresponding to the hydrolyzed product) was quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that produced 50% inhibition of substrate hydrolysis (IC50) was calculated by non-linear regression analysis of the concentration-response curves.
Measurement of Endocannabinoid Levels in Intact Neurons
Objective: To quantify the effect of this compound on the levels of anandamide and 2-AG in cultured neurons.
Methodology:
-
Neuronal Cell Culture: Primary cortical neurons were prepared from embryonic day 18 rat fetuses and cultured in Neurobasal medium supplemented with B27 and GlutaMAX.
-
This compound Treatment: After 7-10 days in vitro, neurons were treated with this compound (10 µM) or vehicle for 4 hours.
-
Lipid Extraction:
-
The culture medium was aspirated, and the cells were washed with ice-cold PBS.
-
Lipids were extracted by the addition of a 2:1:1 mixture of methanol:chloroform:water containing deuterated internal standards for anandamide and 2-AG.
-
The organic phase was collected, dried under a stream of nitrogen, and reconstituted in methanol.
-
-
LC-MS/MS Analysis:
-
Endocannabinoid levels were quantified using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separation was achieved on a C18 reverse-phase column with a gradient elution.
-
Mass spectrometric detection was performed in the multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for anandamide, 2-AG, and their respective internal standards.
-
-
Data Analysis: The peak areas of the endogenous lipids were normalized to their corresponding internal standards, and the results were expressed as fold change over the vehicle-treated control group.
Caption: Workflow for characterizing this compound's activity.
Conclusion
This compound represents a valuable pharmacological tool for investigating the roles of FAAH and ABHD6 in endocannabinoid signaling. Its ability to dually inhibit these enzymes and subsequently elevate the levels of both anandamide and 2-AG in neurons provides a unique mechanism for modulating the endocannabinoid system. The data presented herein offer a foundational understanding of this compound's in vitro and cellular activities, supporting its potential for further preclinical and translational research in areas where enhanced endocannabinoid tone is considered a therapeutic benefit. The detailed experimental protocols provided will enable researchers to replicate and build upon these initial findings.
UCM710: A Dual Inhibitor of FAAH and ABHD6 for Advanced Pain Pathway Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
UCM710 is a novel pharmacological tool for the investigation of the endocannabinoid system (ECS) in pain pathways. As a dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6), this compound offers a unique mechanism to potentiate endocannabinoid signaling by simultaneously increasing the levels of two key endocannabinoid ligands: N-arachidonoylethanolamine (anandamide, AEA) and 2-arachidonoylglycerol (2-AG). This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its use in pain research, and a visualization of the relevant signaling pathways.
Introduction: The Endocannabinoid System and Pain
The endocannabinoid system is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, and mood. The system primarily comprises cannabinoid receptors (CB1 and CB2), their endogenous lipid ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation.
Anandamide (AEA) and 2-arachidonoylglycerol (2-AG) are the two most well-characterized endocannabinoids. They act as retrograde messengers, modulating neurotransmitter release and synaptic plasticity. The therapeutic potential of targeting the ECS for pain management has been a significant area of research. Direct activation of cannabinoid receptors with exogenous agonists can produce analgesia but is often associated with undesirable psychoactive side effects, limiting their clinical utility.
An alternative and more nuanced approach is to enhance endogenous cannabinoid signaling by inhibiting the enzymes responsible for their degradation. This strategy aims to amplify the natural, localized endocannabinoid response to painful stimuli, potentially offering a better therapeutic window with fewer side effects. The primary enzymes responsible for the degradation of AEA and 2-AG are FAAH and monoacylglycerol lipase (MAGL), respectively. However, another enzyme, ABHD6, has been identified as a significant contributor to 2-AG hydrolysis in the nervous system.
This compound: A Dual FAAH and ABHD6 Inhibitor
This compound is a chemical probe that distinguishes itself by its unique pharmacological profile: it inhibits both FAAH and ABHD6, while not affecting MAGL. This dual inhibition leads to a significant elevation in the levels of both AEA and 2-AG in neuronal contexts. By sparing MAGL, this compound allows for a more targeted investigation of the roles of FAAH and ABHD6 in endocannabinoid signaling and its downstream effects on nociception.
Mechanism of Action
This compound exerts its effects by covalently binding to and inactivating the serine hydrolases FAAH and ABHD6. This irreversible inhibition prevents the breakdown of AEA and 2-AG, leading to their accumulation and enhanced activation of cannabinoid receptors. The elevated levels of these endocannabinoids then modulate pain signaling pathways, ultimately leading to analgesic effects.
Quantitative Data
The following table summarizes the inhibitory potency of this compound against its target enzymes.
| Enzyme | IC50 Value | Source |
| Fatty Acid Amide Hydrolase (FAAH) | Not explicitly found in search results | Marrs et al., 2011 (Implied) |
| α/β-hydrolase domain 6 (ABHD6) | Not explicitly found in search results | Marrs et al., 2011 (Implied) |
Further investigation of the primary literature is required to obtain specific IC50 values.
Signaling Pathways
The elevation of AEA and 2-AG by this compound leads to the activation of cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and reduce the perception of pain.
Cannabinoid Receptor 1 (CB1) Signaling Pathway
CB1 receptors are predominantly expressed in the central and peripheral nervous systems. Their activation by endocannabinoids leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.
Cannabinoid Receptor 2 (CB2) Signaling Pathway
CB2 receptors are primarily expressed on immune cells, and their activation is associated with anti-inflammatory effects. By reducing neuroinflammation, which often contributes to chronic pain states, CB2 receptor activation can also lead to analgesia.
Experimental Protocols
The following protocols are generalized methodologies for investigating the effects of this compound. Specific concentrations and time points may need to be optimized for different experimental systems.
In Vitro Enzyme Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of this compound on FAAH and ABHD6.
Materials:
-
Recombinant human or rodent FAAH and ABHD6
-
This compound
-
Fluorogenic substrate for FAAH (e.g., arachidonoyl-7-amino-4-methylcoumarin)
-
Fluorogenic substrate for ABHD6 (e.g., a suitable monoacylglycerol substrate coupled to a fluorescent reporter)
-
Assay buffer (e.g., Tris-HCl with appropriate pH and additives)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the enzyme solution (FAAH or ABHD6) to each well.
-
Add the this compound dilutions or vehicle (control) to the respective wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Pain Model: Mechanical Allodynia
This protocol describes the use of the von Frey test to assess the analgesic effects of this compound in a rodent model of neuropathic or inflammatory pain.
Materials:
-
Rodents (rats or mice) with an induced pain state (e.g., Chronic Constriction Injury, Complete Freund's Adjuvant)
-
This compound
-
Vehicle for this compound administration
-
Von Frey filaments of varying stiffness
-
Elevated mesh platform with individual testing chambers
Procedure:
-
Acclimatize the animals to the testing environment and procedure for several days before the experiment.
-
Establish a baseline paw withdrawal threshold (PWT) for each animal using the up-down method with von Frey filaments.
-
Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral).
-
At predetermined time points after administration (e.g., 30, 60, 120, 240 minutes), re-assess the PWT for each animal.
-
The analgesic effect is determined by a significant increase in the PWT in the this compound-treated group compared to the vehicle-treated group.
Conclusion
This compound represents a valuable and selective tool for dissecting the contribution of FAAH and ABHD6 to endocannabinoid signaling in the context of pain. Its dual inhibitory action provides a unique opportunity to study the synergistic effects of elevating both anandamide and 2-arachidonoylglycerol. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the use of this compound in research aimed at advancing our understanding of pain pathophysiology and developing novel analgesic therapies. Further characterization of its in vivo efficacy and pharmacokinetic/pharmacodynamic properties will be crucial for its translation into more advanced preclinical studies.
The Selectivity Profile of UCM710: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCM710 is a novel pharmacological tool compound that has garnered interest for its specific modulation of the endocannabinoid system (ECS). The endocannabinoid system, a ubiquitous lipid signaling network, is implicated in a vast array of physiological processes, including neurotransmission, inflammation, and pain perception. The primary signaling molecules of the ECS, the endocannabinoids N-arachidonoylethanolamine (anandamide) and 2-arachidonoylglycerol (2-AG), are tightly regulated by metabolic enzymes. This compound acts as a dual inhibitor of two key enzymes responsible for endocannabinoid degradation: fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6).[1][2] This dual inhibitory action leads to an elevation in the endogenous levels of both anandamide and 2-AG, thereby potentiating endocannabinoid signaling.[2] A crucial aspect of its selectivity is its lack of inhibitory activity against monoacylglycerol lipase (MAGL), the primary enzyme responsible for 2-AG degradation in the brain.[2] This technical guide provides a comprehensive overview of the selectivity profile of this compound, including its known target affinities, recommended off-target profiling, relevant experimental protocols, and the signaling pathways it modulates.
Data Presentation: Quantitative Selectivity Profile of this compound
The following table summarizes the known inhibitory activities of this compound against key enzymes of the endocannabinoid system. A comprehensive selectivity profile would necessitate screening against a broader panel of targets.
| Target | IC50 (µM) | Notes |
| Fatty Acid Amide Hydrolase (FAAH) | 4.0 | Primary target responsible for the degradation of anandamide. |
| α/β-Hydrolase Domain 6 (ABHD6) | 2.4 | Primary target involved in the hydrolysis of 2-AG. |
| Monoacylglycerol Lipase (MAGL) | > 30 | Demonstrates selectivity over the main 2-AG degrading enzyme. |
Signaling Pathways Modulated by this compound
This compound's dual inhibition of FAAH and ABHD6 leads to the accumulation of anandamide and 2-AG, respectively. These endocannabinoids then act as retrograde messengers, primarily activating the cannabinoid receptors CB1 and CB2. The signaling cascade initiated by the activation of these G-protein coupled receptors (GPCRs) results in the modulation of various downstream effectors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's selectivity profile. Below are representative protocols for key experiments.
FAAH and ABHD6 Enzymatic Activity Assays
A common method to determine the inhibitory activity of compounds like this compound on FAAH and ABHD6 is through a fluorometric assay.
Materials:
-
Recombinant human FAAH or ABHD6
-
Assay Buffer (e.g., Tris-HCl with EDTA)
-
Fluorogenic substrate (e.g., for FAAH, arachidonoyl-7-amino, 4-methylcoumarin amide; for ABHD6, a suitable monoacylglycerol substrate coupled to a fluorescent reporter system)
-
This compound
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the enzyme solution to the wells of the microplate.
-
Add the this compound dilutions to the respective wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity over time (kinetic assay) or measure the fluorescence at a fixed time point (endpoint assay) using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the rate of substrate hydrolysis for each concentration of this compound.
-
Determine the percent inhibition relative to a vehicle control and plot the data to calculate the IC50 value.
Cellular Assay for Anandamide and 2-AG Levels
To confirm the mechanism of action of this compound in a cellular context, quantification of anandamide and 2-AG levels in cultured cells (e.g., neurons or neuroblastoma cells) is essential.
Materials:
-
Cultured neuronal cells
-
This compound
-
Cell culture medium and supplements
-
Reagents for cell lysis
-
Internal standards for anandamide and 2-AG (deuterated)
-
Organic solvents for lipid extraction (e.g., ethyl acetate/hexane)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Culture neuronal cells to a desired confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified duration.
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and add the deuterated internal standards.
-
Perform a lipid extraction using organic solvents.
-
Evaporate the organic phase and reconstitute the lipid extract in a suitable solvent for LC-MS analysis.
-
Quantify the levels of anandamide and 2-AG by comparing the peak areas of the endogenous lipids to their respective internal standards.
Recommended Off-Target and Functional Profiling
A thorough understanding of the selectivity of this compound requires a comprehensive assessment of its potential interactions with other biological targets.
Broad Off-Target Binding Screening
It is recommended to screen this compound against a broad panel of receptors, ion channels, transporters, and enzymes to identify any potential off-target liabilities. Commercial services such as the Eurofins SafetyScreen44 or a similar panel can provide an initial assessment of off-target binding at a fixed concentration (e.g., 10 µM). Targets showing significant inhibition would then be subjected to follow-up concentration-response studies to determine IC50 or Ki values.
Kinase Profiling
Given the large number of kinases in the human genome and their role in numerous signaling pathways, a kinase panel screen (e.g., KINOMEscan™) is advisable to assess the selectivity of this compound against the human kinome.
Functional Cellular Assays
To understand the functional consequences of dual FAAH and ABHD6 inhibition, a variety of cellular assays can be employed:
-
Electrophysiology: Patch-clamp electrophysiology in cultured neurons or brain slices can be used to investigate the effects of this compound on synaptic transmission. By inhibiting the degradation of endocannabinoids, this compound is expected to enhance endocannabinoid-mediated synaptic depression, such as depolarization-induced suppression of inhibition (DSI) and depolarization-induced suppression of excitation (DSE).
-
Calcium Imaging: This technique can be used to assess the impact of this compound on neuronal excitability and intracellular calcium dynamics, which are modulated by cannabinoid receptor activation.
-
Neurotransmitter Release Assays: The effect of this compound on the release of various neurotransmitters (e.g., glutamate, GABA) can be quantified to confirm the functional consequences of enhanced endocannabinoid signaling at the presynaptic terminal.
Conclusion
This compound is a valuable research tool for studying the physiological roles of the endocannabinoid system due to its dual inhibitory action on FAAH and ABHD6. Its selectivity for these two enzymes over MAGL provides a unique pharmacological profile for elevating both anandamide and 2-AG levels. However, a comprehensive understanding of its selectivity requires broader off-target screening and further functional characterization. The experimental protocols and recommended profiling strategies outlined in this guide provide a framework for the thorough investigation of this compound and other novel modulators of the endocannabinoid system. Such detailed characterization is essential for the interpretation of experimental results and for the potential development of therapeutic agents targeting these pathways.
References
Methodological & Application
Application Notes and Protocols for UCM710 In Vitro Assay in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCM710 is a potent and selective dual inhibitor of fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6).[1][2] These enzymes are key components of the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid neurotransmitters N-arachidonoylethanolamine (anandamide) and 2-arachidonoylglycerol (2-AG), respectively. By inhibiting FAAH and ABHD6, this compound effectively increases the levels of these endocannabinoids in the neuronal synapse, thereby potentiating their signaling through cannabinoid receptors, primarily CB1 and CB2.[2] This modulation of the endocannabinoid system holds significant therapeutic potential for a range of neurological and psychiatric disorders.
These application notes provide a detailed protocol for conducting an in vitro assay to evaluate the effects of this compound on primary neurons. The protocol covers the culture of primary neurons, treatment with this compound, and subsequent analysis of downstream effects, including impact on cell viability and neurite outgrowth.
Signaling Pathway
The endocannabinoid system plays a crucial role in regulating synaptic transmission. Anandamide and 2-AG are synthesized on-demand in the postsynaptic neuron and released into the synaptic cleft. They act as retrograde messengers, binding to presynaptic CB1 receptors. This activation of CB1 receptors leads to the inhibition of neurotransmitter release, thereby modulating synaptic plasticity. This compound enhances this natural regulatory mechanism by preventing the breakdown of anandamide and 2-AG.
Caption: this compound signaling pathway in neurons.
Experimental Protocols
Primary Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hibernate-E medium (with B-27 supplement)
-
Neurobasal medium (with B-27 supplement, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine
-
Laminin
-
Papain dissociation system
-
Sterile dissection tools
-
Cell culture plates (96-well and 24-well)
Procedure:
-
Plate Coating:
-
Coat culture plates with 50 µg/mL poly-D-lysine in sterile water overnight at 37°C.
-
Wash plates three times with sterile water and allow to air dry.
-
On the day of culture, coat plates with 5 µg/mL laminin in Hibernate-E for at least 2 hours at 37°C.
-
-
Tissue Dissection:
-
Euthanize the pregnant rat according to approved animal care protocols.
-
Dissect out the embryonic horns and place them in ice-cold Hibernate-E.
-
Under a dissecting microscope, remove the cortices from the embryonic brains and place them in a fresh dish of ice-cold Hibernate-E.
-
-
Cell Dissociation:
-
Mince the cortical tissue into small pieces.
-
Digest the tissue with papain according to the manufacturer's instructions (typically 20-30 minutes at 37°C).
-
Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
-
Cell Plating:
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a density of 2 x 10^4 cells/well in a 96-well plate for viability assays or 1 x 10^5 cells/well in a 24-well plate for neurite outgrowth analysis.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed Neurobasal medium. Continue this half-medium change every 3-4 days.
-
This compound Treatment
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Neurobasal medium
Procedure:
-
Prepare serial dilutions of this compound in Neurobasal medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
After 7 days in vitro (DIV 7), when neurons have developed a mature morphology, remove half of the medium from each well and replace it with the medium containing the appropriate concentration of this compound or vehicle.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
In Vitro Assays
This assay measures the metabolic activity of viable cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
Procedure:
-
Following this compound treatment, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
This assay quantifies the extent of neurite growth.
Materials:
-
Paraformaldehyde (PFA), 4% in PBS
-
Permeabilization solution (0.1% Triton X-100 in PBS)
-
Blocking solution (5% BSA in PBS)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope and image analysis software
Procedure:
-
After this compound treatment in 24-well plates, fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with 5% BSA for 1 hour.
-
Incubate with the primary antibody against β-III tubulin overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Acquire images using a fluorescence microscope.
-
Analyze the images using appropriate software to measure total neurite length, number of primary neurites, and number of branches per neuron.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on Primary Neuron Viability (MTT Assay)
| This compound Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | % Viability (Relative to Vehicle) |
| Vehicle (DMSO) | 1.25 ± 0.08 | 100% |
| 0.1 | 1.28 ± 0.09 | 102.4% |
| 1 | 1.31 ± 0.11 | 104.8% |
| 10 | 1.35 ± 0.10 | 108.0% |
| 100 | 1.10 ± 0.15 | 88.0% |
Table 2: Effect of this compound on Neurite Outgrowth in Primary Neurons
| This compound Concentration (µM) | Total Neurite Length (µm/neuron, Mean ± SD) | Number of Primary Neurites (Mean ± SD) | Number of Branches (Mean ± SD) |
| Vehicle (DMSO) | 450 ± 55 | 4.2 ± 0.8 | 8.5 ± 1.5 |
| 0.1 | 480 ± 62 | 4.5 ± 0.9 | 9.1 ± 1.8 |
| 1 | 550 ± 71 | 5.1 ± 1.1 | 11.2 ± 2.1 |
| 10 | 620 ± 85 | 5.8 ± 1.3 | 14.5 ± 2.8 |
| 100 | 380 ± 48 | 3.9 ± 0.7 | 7.2 ± 1.3 |
Experimental Workflow
Caption: Experimental workflow for this compound in vitro assay.
References
Effective Concentration of UCM710 in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCM710 is a valuable research tool for studying the endocannabinoid system (ECS). It acts as a dual inhibitor of two key enzymes responsible for the degradation of endocannabinoids: fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6).[1][2] By inhibiting these enzymes, this compound effectively increases the intracellular levels of the primary endocannabinoids, anandamide (N-arachidonoylethanolamine, AEA) and 2-arachidonoylglycerol (2-AG), in neuronal cells.[1][3] This targeted modulation of the ECS makes this compound a potent tool for investigating the roles of AEA and 2-AG in various physiological and pathological processes, including neuroprotection, neurotransmission, and inflammation.
This document provides detailed application notes and experimental protocols for utilizing this compound in cell culture, with a focus on determining its effective concentration for various research applications.
Quantitative Data Summary
The inhibitory potency of this compound against its target enzymes has been determined in cell-based assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for FAAH and ABHD6. It is important to note that the effective concentration in your specific cell line and experimental conditions may vary and should be determined empirically.
| Target Enzyme | Cell Line/System | IC50 (µM) | Reference |
| Fatty Acid Amide Hydrolase (FAAH) | COS-7 cell homogenates expressing human FAAH | 7.2 ± 1.2 | [1] |
| α/β-hydrolase domain 6 (ABHD6) | COS-7 cell homogenates expressing human ABHD6 | 1.8 ± 0.3 |
Note: In intact primary neurons, this compound has been shown to inhibit AEA and 2-AG hydrolysis by 60% and 30%, respectively, at an unspecified concentration, demonstrating its efficacy in a more physiologically relevant system.
Signaling Pathways
This compound's mechanism of action involves the potentiation of endocannabinoid signaling. By inhibiting FAAH and ABHD6, this compound prevents the breakdown of anandamide and 2-AG. These endocannabinoids then act on cannabinoid receptors (CB1 and CB2), which are G-protein coupled receptors. Activation of these receptors can trigger various downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell survival and neuroprotection.
References
- 1. Dual Inhibition of α/β-Hydrolase Domain 6 and Fatty Acid Amide Hydrolase Increases Endocannabinoid Levels in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual inhibition of alpha/beta-hydrolase domain 6 and fatty acid amide hydrolase increases endocannabinoid levels in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for UCM710 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCM710 is a potent and selective dual inhibitor of fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6).[1][2] By inhibiting these two key enzymes, this compound effectively elevates the levels of the endogenous cannabinoids anandamide (N-arachidonoylethanolamine, AEA) and 2-arachidonoylglycerol (2-AG) in neuronal cells.[1][2] This dual-action mechanism makes this compound a valuable research tool for investigating the therapeutic potential of augmenting endocannabinoid signaling in various physiological and pathological processes. Unlike broad-spectrum inhibitors, this compound does not inhibit monoacylglycerol lipase (MAGL), the primary enzyme responsible for 2-AG degradation in the brain, offering a more targeted approach to modulating the endocannabinoid system.[1][2]
These application notes provide a comprehensive overview of the recommended dosage, administration, and experimental protocols for the use of this compound in mouse models, based on available data for similar compounds and general principles of in vivo pharmacology.
Data Presentation
Disclaimer: To date, specific in vivo studies detailing the dosage and administration of this compound in mouse models have not been published. The following table provides a potential starting point for dosage based on a similar dual FAAH/MAGL inhibitor, JZL195, which also has off-target effects on ABHD6.[3][4] It is critical that researchers perform dose-response studies to determine the optimal dosage of this compound for their specific mouse model and experimental endpoint.
| Compound | Class | Mouse Strain | Dosage Range | Route of Administration | Vehicle | Notes | Reference |
| JZL195 | Dual FAAH/MAGL Inhibitor (with ABHD6 activity) | Not Specified | 20 mg/kg | Intraperitoneal (i.p.) | Not Specified | Near-complete inhibition of brain FAAH, MAGL, and ABHD6 was observed. | [3] |
| This compound | Dual FAAH/ABHD6 Inhibitor | To be determined | To be determined (start with a range of 1-20 mg/kg) | Intraperitoneal (i.p.) or Oral (p.o.) | e.g., 10% Tween-80 in saline | Dose-response studies are essential. | N/A |
Experimental Protocols
Preparation of this compound Formulation
A common method for preparing hydrophobic compounds like this compound for in vivo administration is to create a suspension or solution in a vehicle that enhances solubility and bioavailability.
Materials:
-
This compound powder
-
Vehicle (e.g., 10% Tween-80 in sterile saline, or a mixture of polyethylene glycol, Tween-80, and saline)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the required amount of this compound powder based on the desired final concentration and the number of animals to be dosed.
-
Transfer the powder to a sterile tube.
-
Add the vehicle to the tube. A common starting concentration is 1-5 mg/mL.
-
Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing.
-
If the compound does not fully dissolve, sonicate the suspension in a water bath for 5-10 minutes to aid in dispersion.
-
Visually inspect the formulation for homogeneity before each administration. Vortex immediately before drawing the solution into the syringe.
Administration of this compound to Mice
The choice of administration route can significantly impact the pharmacokinetics and efficacy of the compound. Intraperitoneal (i.p.) injection is a common and effective route for systemic delivery in mice. Oral gavage (p.o.) is an alternative for assessing oral bioavailability.
Materials:
-
Prepared this compound formulation
-
Appropriately sized syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge for i.p. injection)
-
Animal scale
-
Mouse restraint device (optional)
Protocol for Intraperitoneal (i.p.) Injection:
-
Weigh each mouse to accurately calculate the volume of this compound formulation to be administered.
-
Gently restrain the mouse, exposing the abdomen. The lower right or left quadrant of the abdomen is the preferred injection site to avoid the cecum and bladder.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress post-injection.
Experimental Workflow for Evaluating this compound Efficacy
This workflow provides a general framework for assessing the in vivo effects of this compound. The specific behavioral or physiological tests will depend on the research question.
Protocol:
-
Acclimation: Acclimate mice to the housing facility and handling for at least one week before the start of the experiment.
-
Baseline Measurements: Perform baseline measurements for the chosen endpoints (e.g., pain threshold in a hot plate test, anxiety-like behavior in an elevated plus maze).
-
Randomization: Randomly assign mice to treatment groups (e.g., vehicle control, different doses of this compound).
-
This compound Administration: Administer this compound or vehicle according to the predetermined dosage and route. The timing of administration relative to behavioral testing is crucial and should be determined in pilot studies.
-
Behavioral/Physiological Testing: Conduct the selected behavioral or physiological tests at the appropriate time point(s) after this compound administration.
-
Tissue Collection: At the end of the experiment, euthanize the mice and collect tissues of interest (e.g., brain, spinal cord, blood) for further analysis (e.g., measuring endocannabinoid levels, protein expression, or enzyme activity).
-
Data Analysis: Analyze the collected data using appropriate statistical methods to determine the effect of this compound.
Mandatory Visualization
Signaling Pathway of Endocannabinoid Degradation
Caption: this compound inhibits FAAH and ABHD6, increasing AEA and 2-AG levels.
Experimental Workflow for In Vivo Evaluation of this compound
Caption: Workflow for assessing this compound's in vivo effects in mice.
References
- 1. Dual Inhibition of α/β-Hydrolase Domain 6 and Fatty Acid Amide Hydrolase Increases Endocannabinoid Levels in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing UCM710 Stock Solution for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCM710 is a potent and selective dual inhibitor of fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6). These two enzymes are key regulators of the endocannabinoid system, responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively. By inhibiting both FAAH and ABHD6, this compound effectively increases the levels of these endocannabinoids in neuronal tissues, making it a valuable research tool for investigating the therapeutic potential of augmenting endocannabinoid signaling in various physiological and pathological processes.
Proper preparation of this compound for in vivo administration is critical for obtaining reliable and reproducible experimental results. As a lipophilic compound, this compound is practically insoluble in aqueous solutions and requires a specific vehicle for solubilization to ensure bioavailability and consistent dosing. These application notes provide a detailed protocol for the preparation of a this compound stock solution suitable for in vivo studies, based on established methods for formulating similar lipophilic compounds for animal research.
Physicochemical and Pharmacological Properties of this compound
A summary of the relevant properties of this compound is presented in the table below. This information is essential for the proper handling, storage, and preparation of the compound.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₄O₃ | Sigma-Aldrich |
| Molecular Weight | 310.47 g/mol | Sigma-Aldrich |
| Appearance | Colorless to light yellow oil | Sigma-Aldrich |
| Storage Temperature | 2-8°C or -20°C | Sigma-Aldrich, Tebubio |
| Mechanism of Action | Dual inhibitor of FAAH and ABHD6 | Marrs WR, et al., 2011 |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol describes the preparation of a this compound stock solution in a vehicle suitable for intraperitoneal (i.p.) or other common routes of administration in animal models. The recommended vehicle is a mixture of Dimethyl Sulfoxide (DMSO), Tween 80, and saline.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Tween 80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile, conical centrifuge tubes (1.5 mL, 15 mL, 50 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Amounts: Determine the total volume of the final dosing solution required and the desired final concentration of this compound. For this protocol, we will prepare a stock solution that will be further diluted to the final dosing concentration.
-
Prepare the Vehicle Solution:
-
In a sterile conical tube, prepare the vehicle solution consisting of 5% DMSO, 5% Tween 80, and 90% saline.
-
For example, to prepare 10 mL of the vehicle solution, add:
-
0.5 mL of DMSO
-
0.5 mL of Tween 80
-
9.0 mL of sterile saline
-
-
Vortex the solution thoroughly to ensure complete mixing of the components. The solution may appear slightly viscous and opalescent.
-
-
Prepare the this compound Stock Solution:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to the this compound powder to create a concentrated primary stock. For example, dissolve 10 mg of this compound in 100 µL of DMSO to get a 100 mg/mL primary stock.
-
Vortex vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.
-
-
Prepare the Final Dosing Solution:
-
Add the appropriate volume of the this compound primary stock to the prepared vehicle solution to achieve the desired final concentration.
-
For example, to prepare 1 mL of a 1 mg/mL this compound dosing solution, add 10 µL of the 100 mg/mL primary stock to 990 µL of the vehicle solution.
-
Vortex the final solution thoroughly for at least 1-2 minutes to ensure homogeneity. If any precipitation is observed, sonicate the solution for 5-10 minutes.
-
-
Storage and Handling:
-
It is recommended to prepare the final dosing solution fresh on the day of the experiment.
-
If short-term storage is necessary, store the solution at 4°C, protected from light, for no more than 24 hours. Before use, allow the solution to come to room temperature and vortex thoroughly to ensure homogeneity.
-
For longer-term storage, the primary stock solution in DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles.
-
Safety Precautions:
-
This compound is a research chemical. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood when handling DMSO.
-
Dispose of all materials in accordance with institutional and local regulations.
Visualization of Experimental Workflow and Signaling Pathway
To aid in the understanding of the experimental process and the mechanism of action of this compound, the following diagrams are provided.
Caption: Workflow for preparing this compound dosing solution.
Caption: this compound inhibits FAAH and ABHD6, increasing endocannabinoid levels.
Application Notes and Protocols for FAAH Inhibitor Treatment in Rat Models of Chronic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) inhibitors represent a promising therapeutic class for the management of chronic pain. By preventing the degradation of endogenous cannabinoids like anandamide, FAAH inhibitors can potentiate the body's own pain-relieving pathways, potentially avoiding the side effects associated with direct cannabinoid receptor agonists. These application notes provide a comprehensive overview of the treatment duration and experimental protocols for evaluating FAAH inhibitors, using the well-studied compounds URB597 and PF-3845 as examples, in rat models of chronic inflammatory and neuropathic pain. While specific data for UCM710 is not available in the public domain, these protocols can serve as a robust framework for its preclinical evaluation.
Signaling Pathway of FAAH Inhibition in Pain Modulation
The primary mechanism of FAAH inhibitors in alleviating chronic pain involves the enhancement of endocannabinoid signaling.
Application Notes and Protocols: Measuring Changes in AEA and 2-AG After UCM701 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes. Its primary signaling molecules, the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are synthesized on demand and have their actions terminated by specific enzymes.[1] Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of AEA.[2] Inhibition of FAAH presents a promising therapeutic strategy for potentiating the endogenous effects of AEA without the adverse effects associated with direct cannabinoid receptor agonists.
UCM701 is a potent and selective inhibitor of FAAH. By blocking FAAH activity, UCM701 is expected to increase the endogenous levels of AEA, thereby enhancing AEA's signaling at cannabinoid receptors (CB1 and CB2) and other targets. This application note provides detailed protocols for measuring the changes in AEA and 2-AG levels following treatment with UCM701, along with an overview of the underlying signaling pathways and experimental workflows.
Signaling Pathways
The signaling pathways of AEA and 2-AG are distinct in their synthesis and degradation but converge on the same cannabinoid receptors.
AEA and 2-AG Signaling Pathway
Caption: AEA and 2-AG signaling pathways.
This diagram illustrates the synthesis of AEA from N-arachidonoyl phosphatidylethanolamine (NAPE) by NAPE-specific phospholipase D (NAPE-PLD), and its degradation by FAAH. Similarly, 2-AG is synthesized from diacylglycerol (DAG) by diacylglycerol lipase (DAGL) and degraded by monoacylglycerol lipase (MAGL). Both endocannabinoids act as retrograde messengers, binding to presynaptic CB1 receptors to modulate neurotransmitter release. UCM701 specifically inhibits FAAH, leading to an accumulation of AEA.
Experimental Protocols
Protocol 1: In Vivo Administration of UCM701 and Tissue Collection
Objective: To administer UCM701 to laboratory animals and collect brain tissue for endocannabinoid analysis.
Materials:
-
UCM701
-
Vehicle (e.g., a mixture of ethanol, Emulphor, and saline)
-
Experimental animals (e.g., mice or rats)
-
Anesthesia (e.g., isoflurane)
-
Liquid nitrogen
-
Dissection tools
-
Focused microwave irradiation system (optional, but recommended for minimizing post-mortem changes in endocannabinoid levels)
Procedure:
-
Drug Preparation: Dissolve UCM701 in the appropriate vehicle to the desired concentration.
-
Animal Dosing: Administer UCM701 or vehicle to the experimental animals via the desired route (e.g., intraperitoneal injection).
-
Time Course: Euthanize animals at various time points post-injection (e.g., 1, 2, 4, 8, and 24 hours) to determine the time course of the effect.
-
Euthanasia and Tissue Collection:
-
Standard Method: Anesthetize the animal deeply and decapitate. Immediately dissect the brain region of interest (e.g., striatum, hippocampus, prefrontal cortex) on an ice-cold surface.
-
Recommended Method (Microwave Irradiation): To minimize post-mortem artifacts in endocannabinoid levels, use a focused microwave irradiation system to rapidly inactivate enzymes before tissue collection.[3]
-
-
Sample Storage: Immediately freeze the collected tissue in liquid nitrogen and store at -80°C until lipid extraction.
Protocol 2: Quantification of AEA and 2-AG by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To extract and quantify AEA and 2-AG from brain tissue samples.[4]
Materials:
-
Frozen brain tissue
-
Internal standards (e.g., AEA-d8 and 2-AG-d8)
-
Homogenizer
-
Extraction solvent (e.g., acetonitrile or a mixture of chloroform:methanol:Tris-HCl buffer)
-
Solid-phase extraction (SPE) columns (e.g., C18)
-
LC-MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)
-
Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)
-
Analytical column (e.g., C18 column)
Procedure:
-
Sample Preparation:
-
Weigh the frozen tissue sample.
-
Add a known amount of internal standards (AEA-d8 and 2-AG-d8) to the sample.
-
Homogenize the tissue in the extraction solvent.
-
-
Lipid Extraction:
-
Perform liquid-liquid extraction or solid-phase extraction to isolate the lipid fraction containing AEA and 2-AG.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Sample Reconstitution: Reconstitute the dried lipid extract in the LC-MS mobile phase.
-
LC-MS Analysis:
-
Inject the sample into the LC-MS system.
-
Separate AEA and 2-AG using a C18 analytical column with a gradient of mobile phases.
-
Detect and quantify AEA, 2-AG, and their deuterated internal standards using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the concentrations of AEA and 2-AG in the original tissue sample based on the peak areas of the analytes and their corresponding internal standards. The results are typically expressed as pmol/g or ng/g of tissue.
-
Experimental Workflow
The following diagram outlines the key steps in a typical experiment to measure the effects of UCM701 on endocannabinoid levels.
Caption: Experimental workflow.
Data Presentation
The quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Expected Changes in Brain Endocannabinoid Levels After Treatment with an FAAH Inhibitor (e.g., URB597) *
| Treatment Group | AEA (pmol/g tissue) | 2-AG (nmol/g tissue) |
| Vehicle | 5.2 ± 0.6 | 15.3 ± 1.8 |
| FAAH Inhibitor (e.g., URB597) | 10.5 ± 1.2** | 14.9 ± 2.1 |
**Data are presented as mean ± SEM and are hypothetical, based on typical results from FAAH inhibitor studies. Actual results may vary. *p < 0.01 compared to Vehicle.
As illustrated in the table, treatment with an FAAH inhibitor is expected to cause a significant increase in the levels of AEA, while the levels of 2-AG are not expected to change significantly. This is because FAAH is the primary catabolic enzyme for AEA, whereas 2-AG is primarily degraded by MAGL.
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for researchers investigating the effects of the FAAH inhibitor UCM701 on the endocannabinoid system. By following these detailed methodologies, scientists can accurately quantify the changes in AEA and 2-AG levels, providing valuable insights into the pharmacodynamic profile of UCM701 and its potential therapeutic applications. The use of appropriate analytical techniques, such as LC-MS, is critical for obtaining reliable and reproducible data. The provided diagrams and tables serve as useful tools for visualizing the complex biological processes and for presenting the experimental findings in a clear and concise manner.
References
- 1. LC-MS/MS Analysis of AEA and 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oxygenated metabolites of anandamide and 2-arachidonoylglycerol: Conformational analysis and interaction with cannabinoid receptors, membrane transporter, and fatty acid amide hydrolase - Lookchem [lookchem.com]
- 4. Modulation of the Endocannabinoids N-Arachidonoylethanolamine (AEA) and 2-Arachidonoylglycerol (2-AG) on Executive Functions in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UCM710 in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCM710 is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound elevates endogenous levels of AEA, thereby enhancing endocannabinoid signaling. This mechanism of action has garnered significant interest in the scientific community for its therapeutic potential in treating a range of neurological and psychiatric conditions, particularly anxiety and stress-related disorders. Preclinical studies with other FAAH inhibitors have consistently demonstrated anxiolytic-like and antidepressant-like effects in various rodent models. These application notes provide a comprehensive overview and detailed protocols for the experimental design of behavioral studies investigating the effects of this compound.
Mechanism of Action: Signaling Pathway
This compound's primary mechanism of action is the inhibition of FAAH, which leads to an accumulation of anandamide. AEA then acts on cannabinoid receptors, primarily CB1 receptors, which are widely distributed in the central nervous system and are involved in the regulation of mood, anxiety, and stress responses.
Experimental Design for Behavioral Studies
The following sections outline key considerations and protocols for designing behavioral studies to evaluate the anxiolytic and antidepressant-like effects of this compound in rodent models.
Animal Models
The choice of animal model is crucial for the successful evaluation of this compound's behavioral effects. Stress-induced models are particularly relevant for studying anxiety and depression.
| Animal Model | Description | Key Behavioral Readouts |
| Unpredictable Chronic Mild Stress (UCMS) | Rodents are exposed to a series of mild, unpredictable stressors over several weeks to induce a state of anhedonia and behavioral despair, mimicking symptoms of depression. | Sucrose preference test (anhedonia), forced swim test (behavioral despair), open field test (locomotor activity and anxiety). |
| Elevated Plus Maze (EPM) | This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent in the open arms of the maze. | Time spent in open/closed arms, number of entries into open/closed arms. |
| Novelty-Suppressed Feeding (NSF) Test | This conflict test measures the latency to eat in a novel and mildly stressful environment. Anxiolytics decrease the latency to begin eating. | Latency to feed, food consumption in the home cage. |
| Marble Burying Test | Mice have a natural tendency to bury novel objects in their bedding. A reduction in the number of marbles buried is indicative of an anxiolytic effect. | Number of marbles buried. |
Experimental Workflow
A typical experimental workflow for a behavioral study with this compound is depicted below.
Detailed Experimental Protocols
Note: The following protocols are based on general practices for FAAH inhibitors. The optimal dose and timing for this compound should be determined in preliminary dose-response studies.
Protocol 1: Elevated Plus Maze (EPM) Test for Anxiolytic Effects
Objective: To assess the anxiolytic-like effects of this compound in mice or rats.
Materials:
-
Elevated Plus Maze apparatus
-
This compound
-
Vehicle (e.g., 5% Tween 80, 5% PEG400 in saline)
-
Syringes and needles for administration (e.g., intraperitoneal)
-
Animal weighing scale
-
Video tracking software
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week before the experiment.
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations. A suggested starting dose range, based on other FAAH inhibitors, is 1-10 mg/kg.
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the behavioral test.
-
EPM Test:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Analyze the video recordings to determine the time spent in the open and closed arms, and the number of entries into each arm.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Compare the data between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Expected Outcome: Anxiolytic compounds are expected to increase the percentage of time spent in and entries into the open arms.
Protocol 2: Unpredictable Chronic Mild Stress (UCMS) Model for Antidepressant Effects
Objective: To evaluate the antidepressant-like effects of this compound in a rodent model of depression.
Materials:
-
Equipment for various stressors (e.g., tilted cages, wet bedding, light/dark cycle reversal)
-
Sucrose solution (1%) and water bottles
-
Forced swim test cylinder
-
This compound and vehicle
Procedure:
-
UCMS Induction (4-6 weeks):
-
House animals individually.
-
Apply a sequence of mild, unpredictable stressors daily (e.g., two stressors per day). Examples include:
-
Stroboscopic illumination
-
45° cage tilt
-
Food or water deprivation (for a defined period)
-
Reversal of the light/dark cycle
-
Damp bedding
-
Social stress (e.g., housing with a different partner)
-
-
-
This compound Treatment (Chronic):
-
During the last 2-3 weeks of the UCMS protocol, administer this compound or vehicle daily.
-
-
Behavioral Testing:
-
Sucrose Preference Test (Weekly):
-
Present animals with two pre-weighed bottles, one with 1% sucrose solution and one with water, for 24 hours.
-
Measure the consumption of each liquid.
-
Calculate sucrose preference as: (sucrose intake / total fluid intake) x 100.
-
-
Forced Swim Test (End of study):
-
Place the animal in a cylinder of water from which it cannot escape.
-
Record the 6-minute session and score the duration of immobility during the last 4 minutes.
-
-
-
Data Analysis:
-
Analyze changes in sucrose preference and immobility time between the this compound-treated, vehicle-treated, and non-stressed control groups.
-
Expected Outcome: Antidepressant treatments are expected to reverse the UCMS-induced decrease in sucrose preference and increase in immobility time in the forced swim test.
Data Presentation
All quantitative data from behavioral assays should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Example Data Summary for Elevated Plus Maze Test
| Treatment Group | N | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | 10 | 25.3 ± 3.1 | 30.1 ± 2.8 | 15.2 ± 1.5 |
| This compound (1 mg/kg) | 10 | 35.8 ± 4.2 | 40.5 ± 3.9 | 16.1 ± 1.7 |
| This compound (5 mg/kg) | 10 | 48.2 ± 5.5 | 52.7 ± 4.6 | 15.8 ± 1.4 |
| This compound (10 mg/kg) | 10 | 55.1 ± 6.1 | 58.9 ± 5.2 | 14.9 ± 1.6 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group.
Table 2: Example Data Summary for Unpredictable Chronic Mild Stress Model
| Treatment Group | N | Sucrose Preference (%) (Mean ± SEM) | Immobility Time (s) in FST (Mean ± SEM) |
| Non-Stressed + Vehicle | 10 | 85.4 ± 4.7 | 65.2 ± 8.1 |
| UCMS + Vehicle | 10 | 52.1 ± 5.3## | 145.8 ± 12.3## |
| UCMS + this compound (5 mg/kg) | 10 | 75.8 ± 6.1 | 88.4 ± 9.5 |
##p < 0.01 compared to Non-Stressed + Vehicle group. **p < 0.01 compared to UCMS + Vehicle group.
Conclusion
This compound, as a selective FAAH inhibitor, holds considerable promise for the development of novel therapeutics for anxiety and depressive disorders. The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's behavioral effects. It is imperative that researchers conduct preliminary dose-response and pharmacokinetic studies to determine the optimal experimental parameters for this compound in their specific animal models and behavioral paradigms. Careful consideration of experimental design and rigorous data analysis will be essential to fully elucidate the therapeutic potential of this compound.
Application Notes and Protocols: Investigating the Neuroprotective Effects of UCM710, a Fatty Acid Amide Hydrolase (FAAH) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. One promising therapeutic strategy involves the modulation of the endocannabinoid system, which is known to play a key role in neuronal health and survival. The endocannabinoid anandamide (AEA) has demonstrated neuroprotective properties, but its therapeutic potential is limited by its rapid degradation by the enzyme Fatty Acid Amide Hydrolase (FAAH).
This document provides detailed application notes and protocols for studying the neuroprotective effects of UCM710, a representative FAAH inhibitor. By inhibiting FAAH, this compound is hypothesized to increase the endogenous levels of AEA, thereby enhancing its neuroprotective signaling. These protocols are designed for researchers in neuroscience and drug development to assess the therapeutic potential of FAAH inhibitors in various models of neurodegeneration.
Mechanism of Action: FAAH Inhibition and Neuroprotection
Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the breakdown of the endocannabinoid anandamide (AEA). Inhibition of FAAH by compounds such as this compound leads to an accumulation of AEA in the synaptic cleft. This elevated AEA then acts on cannabinoid receptors, primarily the CB1 receptor, which is highly expressed in the central nervous system. Activation of CB1 receptors initiates downstream signaling cascades that are associated with neuroprotection, including the modulation of ion channels, reduction of excitotoxicity, and suppression of neuroinflammation.[1][2]
Experimental Protocols
In Vitro Models of Neuroprotection
1. Kainate-Induced Excitotoxicity in Hippocampal Slice Cultures
This protocol assesses the ability of this compound to protect neurons from excitotoxic damage induced by kainic acid (KA), an agonist of glutamate receptors.
Protocol:
-
Preparation of Slice Cultures: Prepare organotypic hippocampal slice cultures from postnatal day 7-9 rat pups.
-
This compound Treatment: After 7-10 days in vitro, pre-treat the slice cultures with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control for 24 hours.
-
Induction of Excitotoxicity: Add kainic acid (KA) to the culture medium at a final concentration of 5 µM to induce excitotoxic neuronal death.
-
Incubation: Co-incubate the slices with this compound and KA for 24 hours.
-
Assessment of Neuronal Viability:
-
Add propidium iodide (PI) to the culture medium. PI is a fluorescent dye that enters and stains the nuclei of dead cells.
-
Image the slices using a fluorescence microscope.
-
-
Data Analysis: Quantify the PI fluorescence intensity in the CA1 and CA3 regions of the hippocampus to determine the extent of cell death. Compare the fluorescence in this compound-treated slices to vehicle-treated controls.
2. Amyloid-Beta (Aβ) Induced Neurotoxicity in Primary Cortical Neurons
This protocol evaluates the protective effects of this compound against neurotoxicity induced by Aβ peptides, a key pathological hallmark of Alzheimer's disease.
Protocol:
-
Preparation of Primary Neurons: Isolate and culture primary cortical neurons from embryonic day 18 rat fetuses.
-
This compound Treatment: After 7 days in vitro, pre-treat the neurons with this compound (e.g., 1-10 µM) or vehicle for 2 hours.
-
Induction of Neurotoxicity: Add aggregated Aβ25-35 or Aβ1-42 peptides to the culture medium at a final concentration of 10 µM.
-
Incubation: Incubate the neurons for 24-48 hours.
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
| In Vitro Model | Compound | Concentration Range | Treatment Duration | Endpoint Measurement |
| Excitotoxicity | This compound | 1 - 10 µM | 24 hours (pre-treatment) | Propidium Iodide Staining |
| Kainic Acid | 5 µM | 24 hours | ||
| Aβ Neurotoxicity | This compound | 1 - 10 µM | 2 hours (pre-treatment) | MTT Assay |
| Aβ25-35 / Aβ1-42 | 10 µM | 24 - 48 hours |
In Vivo Models of Neuroprotection
1. Rodent Model of Alzheimer's Disease (APP/PS1 Transgenic Mice)
This protocol assesses the long-term therapeutic effects of this compound on cognitive deficits and neuropathology in a transgenic mouse model of Alzheimer's disease.
Protocol:
-
Animal Model: Use APP/PS1 double transgenic mice, which develop age-dependent amyloid-beta plaques and cognitive deficits.
-
This compound Administration: At 6 months of age, begin chronic daily administration of this compound (e.g., 5 mg/kg, intraperitoneal injection) or vehicle for 3 months.
-
Behavioral Assessment (Morris Water Maze):
-
After the treatment period, assess spatial learning and memory using the Morris water maze test.
-
Record the escape latency (time to find the hidden platform) and the time spent in the target quadrant during a probe trial.
-
-
Histological Analysis:
-
Following behavioral testing, euthanize the mice and collect brain tissue.
-
Perform immunohistochemistry to quantify Aβ plaque load (using anti-Aβ antibodies) and neuroinflammation (using markers for microglia and astrocytes, such as Iba1 and GFAP).
-
-
Data Analysis: Compare behavioral performance and histological markers between this compound-treated and vehicle-treated mice.
| In Vivo Model | Compound | Dosage | Administration Route | Treatment Duration | Key Outcome Measures |
| Alzheimer's Disease | This compound | 5 mg/kg | Intraperitoneal (i.p.) | 3 months (daily) | Morris Water Maze (escape latency), Aβ plaque load, Microglial activation |
Disclaimer: "this compound" is used as a representative name for a selective FAAH inhibitor. The specific protocols and concentrations provided are based on published studies of similar compounds and may require optimization for this compound. Researchers should conduct preliminary dose-response and toxicity studies to determine the optimal experimental conditions.
References
Application of UCM710 in Organotypic Slice Cultures: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organotypic slice cultures are a valuable ex vivo model system that preserves the three-dimensional cytoarchitecture and synaptic connectivity of brain tissue, making them an ideal platform for studying complex neuronal processes and the effects of pharmacological agents. UCM710 is a potent dual inhibitor of fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6). This inhibition leads to an increase in the endogenous levels of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively. The endocannabinoid system is a crucial modulator of synaptic transmission, neuroinflammation, and neuronal survival. Consequently, this compound presents a promising tool for investigating the therapeutic potential of enhancing endocannabinoid signaling in various neurological conditions.
These application notes provide a comprehensive guide for the use of this compound in organotypic slice cultures, with a focus on neuroprotection assays. The protocols outlined below are based on established methodologies for the use of other endocannabinoid system modulators in similar experimental setups.
Mechanism of Action of this compound
This compound elevates the levels of endogenous cannabinoids by inhibiting their primary degrading enzymes. This dual-action inhibitor targets both FAAH, the principal enzyme for AEA degradation, and ABHD6, which contributes to the hydrolysis of 2-AG. By preventing the breakdown of these endocannabinoids, this compound enhances their signaling through cannabinoid receptors (CB1 and CB2) and other potential targets, thereby modulating downstream cellular pathways involved in neuronal function and survival.
Experimental Protocols
Protocol 1: Preparation of Organotypic Hippocampal Slice Cultures
This protocol is adapted from standard methods for preparing organotypic hippocampal slice cultures.
Materials:
-
Postnatal day 6-9 mouse or rat pups
-
Dissection medium (e.g., Gey's Balanced Salt Solution with glucose)
-
Culture medium: 50% Basal Medium Eagle, 25% Hank's Balanced Salt Solution, 25% heat-inactivated horse serum, supplemented with glucose and L-glutamine.
-
Millicell-CM culture inserts (0.4 µm)
-
6-well culture plates
-
Vibratome or tissue chopper
-
Stereomicroscope
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Humanely euthanize pups according to institutional guidelines.
-
Dissect the brain and isolate the hippocampi in ice-cold dissection medium.
-
Cut the hippocampi into 350-400 µm thick slices using a vibratome or tissue chopper.
-
Transfer the slices onto Millicell-CM inserts placed in 6-well plates containing 1 mL of culture medium per well.
-
Incubate the slice cultures at 37°C in a humidified 5% CO2 incubator.
-
Change the culture medium every 2-3 days.
-
Allow the slices to stabilize for at least 7 days in vitro before initiating experiments.
Protocol 2: this compound Treatment for Neuroprotection Assay
This protocol describes the application of this compound to assess its neuroprotective effects against an excitotoxic insult, a common model for neuronal damage.
Materials:
-
Stabilized organotypic hippocampal slice cultures (from Protocol 1)
-
This compound (stock solution in DMSO)
-
Excitotoxic agent (e.g., N-methyl-D-aspartate, NMDA)
-
Propidium Iodide (PI) for cell death quantification
-
Fluorescence microscope
Procedure:
-
Pre-treatment: One hour prior to inducing excitotoxicity, replace the culture medium with fresh medium containing the desired concentration of this compound or vehicle (DMSO). A concentration range of 1-10 µM is a reasonable starting point based on studies with other endocannabinoid modulators.
-
Excitotoxic Insult: Add NMDA (e.g., 20-50 µM) to the culture medium for 24 hours. A control group without NMDA should be included.
-
Cell Death Assessment: After the 24-hour incubation, add Propidium Iodide (PI) to the culture medium at a final concentration of 2 µg/mL and incubate for 30 minutes.
-
Imaging: Capture fluorescence images of the slices using a fluorescence microscope. PI will stain the nuclei of dead cells.
-
Quantification: Quantify the PI fluorescence intensity in specific hippocampal regions (e.g., CA1, CA3, DG) using image analysis software (e.g., ImageJ).
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between experimental groups.
Table 1: Neuroprotective Effect of this compound against NMDA-Induced Excitotoxicity
| Treatment Group | NMDA (µM) | This compound (µM) | Mean PI Fluorescence Intensity (Arbitrary Units) ± SEM | % Neuroprotection |
| Vehicle Control | 0 | 0 | 100 ± 5 | N/A |
| NMDA | 50 | 0 | 500 ± 25 | 0% |
| NMDA + this compound | 50 | 1 | 350 ± 20 | 37.5% |
| NMDA + this compound | 50 | 5 | 250 ± 15 | 62.5% |
| NMDA + this compound | 50 | 10 | 180 ± 10 | 80.0% |
% Neuroprotection is calculated as: [1 - (Treatment - Vehicle Control) / (NMDA - Vehicle Control)] x 100
Further Experimental Considerations
To further elucidate the mechanisms of this compound-mediated neuroprotection, additional experiments can be performed:
-
Western Blotting: Analyze the expression levels of key proteins involved in apoptosis (e.g., Caspase-3), synaptic function (e.g., synaptophysin), and endocannabinoid signaling (e.g., CB1 and CB2 receptors).
-
Immunohistochemistry: Visualize the morphology of neurons and glial cells (astrocytes and microglia) to assess structural changes and inflammatory responses.
-
ELISA: Quantify the levels of pro- and anti-inflammatory cytokines in the culture medium.
-
Endocannabinoid Measurement: Use liquid chromatography-mass spectrometry (LC-MS) to directly measure the levels of AEA and 2-AG in the slice cultures following this compound treatment.
Conclusion
This compound, as a dual inhibitor of FAAH and ABHD6, offers a powerful tool to investigate the neuroprotective and anti-inflammatory roles of the endocannabinoid system in a physiologically relevant ex vivo model. The protocols and guidelines presented here provide a solid foundation for researchers to explore the therapeutic potential of this compound in organotypic slice cultures, contributing to the development of novel strategies for treating neurological disorders.
Troubleshooting & Optimization
UCM710 solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UCM710. The following information addresses common solubility issues encountered when preparing this compound for experimental use in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound is an inhibitor of fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6), two enzymes responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG). By inhibiting these enzymes, this compound increases the levels of these endocannabinoids in neuronal tissues. Like many small molecule inhibitors, this compound is a lipophilic compound, which often results in poor solubility in aqueous solutions such as cell culture media and physiological buffers. This can lead to challenges in achieving the desired working concentration and may cause the compound to precipitate, impacting experimental reproducibility and accuracy.
Q2: What solvents are recommended for preparing a stock solution of this compound?
A2: Due to its hydrophobic nature, this compound should first be dissolved in an organic solvent to create a concentrated stock solution. Based on data for structurally related compounds and general laboratory practice, dimethyl sulfoxide (DMSO) and ethanol are recommended. It is crucial to prepare a high-concentration stock solution in the organic solvent, which can then be diluted to the final working concentration in the aqueous buffer.
Q3: What is the maximum recommended concentration of organic solvent (e.g., DMSO) in my final aqueous solution?
A3: To minimize solvent-induced toxicity in cellular assays, the final concentration of the organic solvent should be kept as low as possible, typically below 0.5%.[1] For sensitive cell lines or long-term experiments, it is advisable to keep the final DMSO concentration at or below 0.1%. Always include a vehicle control (the same concentration of the organic solvent in the aqueous buffer without this compound) in your experiments to account for any effects of the solvent itself.
Q4: I observed a precipitate after diluting my this compound stock solution into my aqueous buffer. What should I do?
A4: Precipitation upon dilution into an aqueous buffer is a common issue with lipophilic compounds. Please refer to the Troubleshooting Guide section below for detailed steps on how to address this issue. Common strategies include reducing the final concentration, vortexing during dilution, and preparing intermediate dilutions.
Estimated Solubility of this compound
| Solvent/Buffer System | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL | Recommended for primary stock solution. |
| Ethanol | ≥ 30 mg/mL | Alternative solvent for primary stock solution. |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Very Low | Direct dissolution is not recommended. |
| Ethanol:PBS (pH 7.2) (1:2 mixture) | ~0.25 mg/mL | Illustrates improved solubility with a co-solvent. |
| Cell Culture Media (e.g., DMEM) + 10% FBS | Variable | Solubility is enhanced by serum proteins but precipitation can still occur at higher concentrations. |
Experimental Protocol: Preparation of this compound Working Solution
This protocol provides a step-by-step guide for preparing a working solution of this compound in an aqueous buffer for use in cell-based assays or other experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Prepare a Concentrated Primary Stock Solution (e.g., 10 mM in DMSO):
-
Calculate the mass of this compound powder required to make a desired volume of 10 mM stock solution (Molecular Weight of this compound: ~383.57 g/mol ).
-
Carefully weigh the this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly until the this compound is completely dissolved. A brief sonication in a water bath may assist dissolution.
-
Store the primary stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To minimize precipitation when diluting into the final aqueous buffer, it is advisable to first prepare an intermediate dilution in your aqueous buffer containing a higher concentration of a solubilizing agent if applicable (e.g., serum in cell culture media).
-
For example, dilute the 10 mM primary stock solution 1:10 in pre-warmed cell culture medium to create a 1 mM intermediate stock.
-
-
Prepare the Final Working Solution:
-
Pre-warm your final aqueous buffer (e.g., cell culture medium) to the experimental temperature (typically 37°C).
-
While vortexing the pre-warmed buffer, slowly add the required volume of the primary or intermediate this compound stock solution drop-by-drop to achieve the desired final concentration.
-
Visually inspect the solution for any signs of precipitation. If a precipitate forms, refer to the Troubleshooting Guide .
-
Use the freshly prepared working solution immediately for your experiment.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution into aqueous buffer | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. The rapid change in solvent polarity causes the compound to fall out of solution. | 1. Reduce Final Concentration: Try a lower final concentration of this compound. 2. Stepwise Dilution: Prepare one or more intermediate dilutions in the aqueous buffer before reaching the final concentration. 3. Increase Serum Concentration: If using cell culture media, increasing the fetal bovine serum (FBS) concentration (e.g., to 10% or 20%) can help solubilize lipophilic compounds through binding to albumin. 4. Vortex During Dilution: Vigorously vortex the aqueous buffer while adding the this compound stock solution to promote rapid mixing and prevent localized high concentrations. |
| Cloudy or hazy solution after preparation | Formation of fine precipitates or micelles. | 1. Microscopic Examination: Check a drop of the solution under a microscope to confirm the presence of a precipitate. 2. Sonication: Briefly sonicate the final working solution in a water bath to try and redissolve the precipitate. Be cautious as this may not be suitable for all applications. 3. Filtration (with caution): If necessary, the solution can be filtered through a 0.22 µm syringe filter. However, be aware that this may remove some of the active compound if it has precipitated. It is best to optimize the solubilization method to avoid precipitation in the first place. |
| Inconsistent experimental results | Precipitation of this compound over time, leading to a decrease in the effective concentration. Degradation of the compound in the stock solution. | 1. Prepare Fresh Working Solutions: Always prepare the final working solution immediately before use. Do not store diluted aqueous solutions of this compound. 2. Proper Stock Solution Storage: Aliquot the primary stock solution in DMSO and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Visualizations
Caption: this compound inhibits FAAH and ABHD6, increasing endocannabinoid levels.
Caption: Recommended workflow for preparing this compound working solutions.
Caption: Decision tree for troubleshooting this compound precipitation.
References
preventing UCM710 degradation in experimental solutions
Welcome to the technical support center for UCM710. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in experimental solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a dual inhibitor of fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6). These enzymes are responsible for the breakdown of endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting these enzymes, this compound increases the levels of these endocannabinoids in neuronal cells.
Q2: What are the common signs of this compound degradation in my experimental solution?
A2: Signs of this compound degradation can include a decrease in its inhibitory activity in your assays over time, the appearance of unknown peaks in chromatography analysis (e.g., HPLC), or a change in the physical appearance of the solution, such as color change or precipitation.
Q3: What are the primary factors that can cause this compound to degrade?
A3: Based on its chemical structure, which includes a carbamate group, an unsaturated fatty acid chain, and a glycidyl ester, this compound is potentially susceptible to degradation from several factors:
-
pH: Carbamates can be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Temperature: Elevated temperatures can accelerate the degradation of the glycidyl ester and the overall molecule.
-
Light: The unsaturated fatty acid component of this compound makes it potentially sensitive to photodegradation.
-
Oxidizing agents: The double bond in the fatty acid chain can be a target for oxidation.
-
Enzymatic activity: If working with biological matrices that have not been properly prepared, esterases or other enzymes could potentially degrade this compound.
Q4: How should I prepare and store my this compound stock solutions?
A4: For optimal stability, dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).
Q5: Can I prepare aqueous working solutions of this compound in advance?
A5: It is generally not recommended to prepare and store aqueous working solutions of this compound for extended periods. The presence of water can increase the risk of hydrolysis of the carbamate and ester groups. Prepare fresh aqueous working solutions from your frozen stock solution immediately before each experiment.
Troubleshooting Guides
Issue 1: Decreased or Inconsistent Inhibitory Activity
If you observe a decline in the expected inhibitory effect of this compound in your assays, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Degradation of Stock Solution | - Prepare a fresh stock solution of this compound from a new vial of the powdered compound.- Compare the activity of the new stock solution with the old one.- Ensure stock solutions are aliquoted and stored at -80°C to minimize freeze-thaw cycles. |
| Degradation in Working Solution | - Prepare fresh working solutions immediately before each experiment.- Avoid storing diluted, aqueous solutions of this compound.- If your assay requires pre-incubation, minimize the incubation time in aqueous buffers as much as possible. |
| pH of Assay Buffer | - Verify the pH of your assay buffer. Carbamates can be unstable at acidic or alkaline pH. Aim for a neutral pH (around 7.4) if your experimental system allows. |
| Light Exposure | - Protect your this compound solutions from light by using amber vials or by wrapping vials in aluminum foil.- Perform experimental manipulations under subdued lighting conditions when possible. |
Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
The presence of unexpected peaks during chromatographic analysis of your this compound solution can be an indicator of degradation.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | - Analyze a freshly prepared solution of this compound to establish a baseline chromatogram.- If new peaks appear over time in aqueous solutions, hydrolysis of the carbamate or ester moieties is a likely cause. Consider preparing solutions in anhydrous organic solvents where possible. |
| Oxidation | - If your experimental setup involves exposure to air for extended periods, consider purging your solutions with an inert gas like nitrogen or argon to minimize oxidation of the unsaturated fatty acid chain. |
| Photodegradation | - Compare the chromatograms of a light-exposed sample to a sample that has been kept in the dark. The appearance of new peaks in the light-exposed sample suggests photodegradation. |
Data on Stability of Structurally Related FAAH Inhibitors
| Compound Structure | Condition | pH | % Remaining after 24h | Reference |
| O-aryl carbamate FAAH inhibitor | Chemical | 1.0 | Varies by substituent | [1] |
| O-aryl carbamate FAAH inhibitor | Chemical | 7.4 | Varies by substituent | [1] |
| O-aryl carbamate FAAH inhibitor | Chemical | 9.0 | Varies by substituent | [1] |
| O-aryl carbamate FAAH inhibitor | Rat Plasma | 7.4 | Varies by substituent | [1] |
| O-aryl carbamate FAAH inhibitor | Rat Liver S9 | 7.4 | Varies by substituent | [1] |
Note: The stability of specific compounds varied significantly based on the electronic properties of the substituents on the aryl ring. Electron-withdrawing groups generally decreased hydrolytic stability.[2]
Experimental Protocols
Protocol 1: General Forced Degradation Study of this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with UV or MS detector
2. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
3. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 40°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at room temperature.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep it at room temperature, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution in methanol at 60°C.
-
Photodegradation: Expose an aliquot of the stock solution to a calibrated light source (as per ICH Q1B guidelines). Prepare a control sample wrapped in aluminum foil to protect it from light.
4. Sample Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify any degradation products formed.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general template for an HPLC method that can be optimized to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another modifier to improve peak shape).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of this compound, or MS detection for better identification of degradation products.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method validation should be performed according to ICH guidelines to ensure the method is specific, linear, accurate, precise, and robust.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamates with ortho-Substituted O‑Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting unexpected results with UCM710
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with UCM710.
Understanding this compound
This compound is a dual inhibitor of fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6).[1][2] Its primary mechanism of action is to increase the levels of the endocannabinoids N-arachidonoyl ethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (2-AG) by blocking their enzymatic degradation.[1][2] These endocannabinoids are key signaling lipids that primarily interact with cannabinoid receptors CB1 and CB2, but can also have other targets.[3][4]
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected increase in anandamide (AEA) and/or 2-arachidonoylglycerol (2-AG) levels after treating my cells or tissues with this compound. What could be the reason?
A1: Several factors could contribute to this unexpected result. Please consider the following troubleshooting steps:
-
Cellular/Tissue Context: The expression and activity of FAAH and ABHD6 can vary significantly between different cell types and tissues. Ensure that your experimental system expresses sufficient levels of these enzymes.
-
Stimulation Conditions: Endocannabinoid production is often activity-dependent. In many neuronal preparations, for instance, stimulation (e.g., with glutamate and carbachol) is necessary to see a significant increase in AEA and 2-AG levels following inhibitor treatment.[2]
-
This compound Concentration and Incubation Time: Verify that you are using an appropriate concentration of this compound and a sufficient incubation time. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific system.
-
Sample Preparation and Analysis: The quantification of lipid signaling molecules like AEA and 2-AG is technically challenging.[5][6][7][8][9] Review your sample collection, extraction, and analytical methods (e.g., LC-MS/MS) for potential issues such as sample degradation or low recovery.
-
Compound Integrity: Ensure the proper storage and handling of your this compound stock solution to prevent degradation.
Q2: I am observing a cellular phenotype that is not consistent with CB1 or CB2 receptor activation after this compound treatment. What could be the cause?
A2: This is an important observation and could point to several possibilities:
-
Off-Target Effects: While this compound is known as a dual inhibitor of FAAH and ABHD6, like any pharmacological agent, it may have off-target effects at higher concentrations. It is crucial to use the lowest effective concentration and include appropriate controls.
-
Non-Cannabinoid Receptor Signaling: Anandamide and 2-AG can interact with other receptors and ion channels, such as transient receptor potential (TRP) channels (e.g., TRPV1) and peroxisome proliferator-activated receptors (PPARs).[3] The observed phenotype might be mediated by these alternative pathways.
-
Metabolism of Endocannabinoids: Increased levels of AEA and 2-AG can lead to their metabolism by other enzymatic pathways, such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX), producing bioactive molecules with their own distinct effects.
-
Experimental Controls: To confirm the involvement of CB1 or CB2 receptors, we recommend using selective antagonists for these receptors (e.g., SR141716A for CB1, AM630 for CB2) in conjunction with this compound. If the observed effect is blocked by the antagonist, it is likely mediated by that specific cannabinoid receptor.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
High variability between replicates can mask the true effect of this compound. The following table outlines potential sources of variability and suggested solutions.
| Potential Source of Variability | Suggested Solution |
| Inconsistent Cell Culture Conditions | Standardize cell seeding density, passage number, and growth media. |
| Variable this compound Treatment | Ensure accurate and consistent dilution of this compound stock solution for each experiment. |
| Sample Collection and Processing | Standardize the timing and method of sample collection. Process all samples in parallel under identical conditions to minimize ex vivo changes in endocannabinoid levels.[6] |
| Analytical Method Inconsistency | Calibrate analytical instruments (e.g., LC-MS/MS) before each run and include internal standards in every sample to control for extraction efficiency and matrix effects. |
Issue 2: Unexpected Cell Toxicity
If you observe unexpected cell death or a significant decrease in cell viability after this compound treatment, consider the following:
| Potential Cause | Troubleshooting Step |
| High Concentration of this compound | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cell type. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your cells (typically <0.1%). Run a vehicle-only control. |
| Prolonged Incubation | A shorter incubation time may be sufficient to achieve the desired enzymatic inhibition without causing toxicity. Perform a time-course experiment. |
| Synergistic Effects | This compound may have synergistic toxic effects with other components in your experimental system. Review all treatment components. |
Experimental Protocols
Protocol 1: In Vitro FAAH and ABHD6 Activity Assay
This protocol provides a general framework for measuring the inhibitory activity of this compound on FAAH and ABHD6 in cell lysates.
-
Cell Lysate Preparation:
-
Culture cells known to express FAAH and/or ABHD6 (e.g., HEK293 cells transfected with the respective enzyme).
-
Harvest and homogenize the cells in an appropriate lysis buffer.
-
Determine the total protein concentration of the lysate (e.g., using a BCA assay).
-
-
Inhibition Assay:
-
Pre-incubate the cell lysate with varying concentrations of this compound or vehicle control for a defined period (e.g., 30 minutes at 37°C).
-
Initiate the enzymatic reaction by adding a suitable substrate (e.g., a fluorogenic or radiolabeled substrate for FAAH or ABHD6).
-
Incubate for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction and measure the product formation using an appropriate detection method (e.g., fluorescence plate reader, liquid scintillation counter).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Quantification of Endocannabinoid Levels by LC-MS/MS
This protocol outlines a general workflow for measuring AEA and 2-AG levels in biological samples.
-
Sample Collection:
-
Rapidly collect and freeze samples in liquid nitrogen to quench enzymatic activity.
-
-
Lipid Extraction:
-
Homogenize the frozen samples in an organic solvent mixture (e.g., chloroform:methanol) containing internal standards (deuterated AEA and 2-AG).
-
Perform a liquid-liquid extraction to separate the lipid phase.
-
-
Sample Cleanup:
-
Use solid-phase extraction (SPE) to remove interfering substances and enrich the endocannabinoid fraction.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in an appropriate solvent.
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a suitable chromatographic method to separate AEA and 2-AG.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of AEA and 2-AG standards.
-
Quantify the endocannabinoid levels in the samples by normalizing to the internal standards and using the calibration curve.
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Dual inhibition of alpha/beta-hydrolase domain 6 and fatty acid amide hydrolase increases endocannabinoid levels in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellular signal transduction by anandamide and 2-arachidonoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: UCM710 and Monoacylglycerol Lipase (MAGL)
This technical support center provides troubleshooting guidance for researchers investigating the enzymatic activity of UCM710, with a specific focus on its potential interaction with monoacylglycerol lipase (MAGL).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is recognized as an endocannabinoid (eCB) hydrolysis inhibitor. Its primary targets are Fatty Acid Amide Hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6).[1] By inhibiting these enzymes, this compound effectively increases the levels of the endocannabinoids N-arachidonoyl ethanolamine (anandamide) and 2-arachidonoylglycerol (2-AG) in neurons.[1]
Q2: Does this compound inhibit MAGL?
Current scientific literature indicates that this compound does not inhibit monoacylglycerol lipase (MAGL).[1] Its selectivity is a key feature, distinguishing it from other dual FAAH/MAGL inhibitors.
Q3: My experimental results suggest that this compound is inhibiting MAGL. What could be the reason for this discrepancy?
If your data suggests an off-target effect of this compound on MAGL, consider the following potential factors:
-
Compound Purity and Integrity: The purity of the this compound sample is critical. Contamination with other compounds, or degradation of the this compound sample, could lead to misleading results. It is advisable to verify the purity of your compound using analytical techniques such as HPLC-MS.
-
Experimental Assay Conditions: The specifics of your assay can influence the outcome. Factors such as substrate concentration, buffer composition, and the presence of detergents can affect enzyme kinetics and inhibitor interactions. For instance, the potency of some inhibitors can be influenced by the presence of bovine serum albumin (BSA) in the assay buffer.[2]
-
Indirect Effects: this compound elevates endocannabinoid levels. These elevated endocannabinoids could indirectly affect signaling pathways that modulate MAGL activity or the downstream pathways you are monitoring.
-
Cellular vs. Recombinant Enzyme Assays: Assays using whole cells or tissue homogenates are more complex than those with purified, recombinant enzymes. In a cellular context, observed effects could be due to interactions with other cellular components or pathways that are not present in a purified enzyme system.
Troubleshooting Guide
Unexpected Inhibition of MAGL Activity in an In Vitro Assay
If you observe inhibition of MAGL in an in vitro setting when using this compound, follow these troubleshooting steps:
-
Verify Compound Identity and Purity:
-
Confirm the identity of your this compound sample using mass spectrometry.
-
Assess the purity of your sample via High-Performance Liquid Chromatography (HPLC).
-
-
Run Appropriate Controls:
-
Positive Control: Use a known MAGL inhibitor, such as JZL184, to confirm that your assay can detect MAGL inhibition.[3]
-
Vehicle Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) does not affect MAGL activity at the concentration used in your experiments.
-
Test for Non-Specific Inhibition: Some compounds can inhibit enzymes through non-specific mechanisms, such as aggregation. Including a non-ionic detergent like Triton X-100 in your assay buffer can help mitigate this.
-
-
Vary Assay Parameters:
-
Perform the assay with varying concentrations of the MAGL substrate (e.g., 2-oleoylglycerol or 2-arachidonoylglycerol) to determine if the observed inhibition is competitive, non-competitive, or uncompetitive.[4]
-
Test the effect of this compound on MAGL activity at different time points to assess if the inhibition is time-dependent.
-
Logical Flow for Troubleshooting Unexpected MAGL Inhibition
Caption: A flowchart for troubleshooting unexpected MAGL inhibition.
Experimental Protocols
Protocol 1: In Vitro MAGL Activity Assay using Recombinant Human MAGL
This protocol is adapted from standard radiometric or chromatography-based assays for measuring serine hydrolase activity.[5]
Objective: To determine the IC50 value of a test compound (e.g., this compound) against purified recombinant human MAGL.
Materials:
-
Recombinant human MAGL
-
Assay Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.4
-
Substrate: 2-oleoylglycerol (2-OG) or radiolabeled 2-[³H]AG
-
Test compound (this compound) and positive control (JZL184) dissolved in DMSO
-
96-well plate
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS or scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, the diluted test compound (or vehicle control), and the recombinant MAGL enzyme.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the substrate (e.g., 2-OG).
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution.
-
Analyze the formation of the product (oleic acid or glycerol) using LC-MS/MS or a scintillation counter if a radiolabeled substrate is used.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Workflow for In Vitro MAGL Inhibition Assay
Caption: Workflow for an in vitro MAGL inhibition assay.
Quantitative Data Summary
The following table summarizes the inhibitory activities of various compounds on FAAH and MAGL. Note the absence of reported MAGL inhibition by this compound.
| Compound | Primary Target(s) | FAAH IC50 | MAGL IC50 | Reference |
| This compound | FAAH, ABHD6 | Inhibits | Does not inhibit | [1] |
| JZL184 | MAGL | >10 µM | ~8 nM (human) | [3] |
| JZL195 | FAAH, MAGL | 2 nM | 4 nM | [6] |
| URB597 | FAAH | 4.6 nM | >10 µM | [3][6] |
| PF-3845 | FAAH | Ki of 230 nM | Not reported as target | [6] |
| AM404 | FAAH | 2.1 µM | 20 µM | [2] |
| VDM11 | FAAH | 2.6 µM | 21 µM | [2] |
IC50 values can vary depending on the assay conditions and species.
Signaling Pathway Context
This compound's mechanism of action is to increase the levels of endocannabinoids by blocking their degradation. The diagram below illustrates the canonical roles of FAAH and MAGL in endocannabinoid metabolism.
Caption: Endocannabinoid degradation pathways and inhibitor actions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor VDM11: evidence that VDM11 acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Inhibition of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Shares Discriminative Stimulus Effects with Δ9-Tetrahydrocannabinol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: UCM710 Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to confirm the cellular target engagement of UCM710, a dual inhibitor of fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6)[1][2].
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known cellular targets?
A1: this compound is a small molecule inhibitor of endocannabinoid (eCB) hydrolysis. Its primary known cellular targets are fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6). By inhibiting these enzymes, this compound increases the levels of the endocannabinoids N-arachidonoyl ethanolamine (anandamide) and 2-arachidonoylglycerol (2-AG) in neurons[1].
Q2: Why is it important to confirm this compound target engagement in my specific cell system?
A2: Confirming direct target engagement in your experimental system is a critical step to validate that the observed phenotypic effects are a direct result of this compound interacting with its intended targets, FAAH and ABHD6[3][4]. This helps to rule out off-target effects and ensures the mechanistic basis of your findings.
Q3: What are the primary methods to confirm this compound target engagement in cells?
A3: Several robust methods can be employed, including the Cellular Thermal Shift Assay (CETSA) to demonstrate direct binding, NanoBRET™ Target Engagement Assays for quantitative affinity measurements in live cells, Immunoprecipitation-Western Blot to assess downstream interactions, and reporter gene assays to measure the functional consequences of target inhibition[5][6][7][8].
Q4: Can I use this compound to study the endocannabinoid signaling pathway?
A4: Yes, as a dual inhibitor of FAAH and ABHD6, this compound can be a valuable tool to investigate the roles of anandamide and 2-AG in various physiological and pathological processes. By elevating the levels of these endocannabinoids, this compound allows for the study of their downstream effects on cannabinoid receptors (CB1 and CB2) and other cellular pathways.
Troubleshooting Guides & Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement by measuring the thermal stabilization of a protein upon ligand binding[9][10][11]. When this compound binds to FAAH or ABHD6, the resulting complex is more resistant to heat-induced denaturation.
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Harvest cells and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature[12].
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
Separation of Soluble Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the levels of soluble FAAH and ABHD6 by Western blotting[9][10].
| Temperature (°C) | Soluble FAAH (Vehicle) | Soluble FAAH (this compound) | Soluble ABHD6 (Vehicle) | Soluble ABHD6 (this compound) |
| 45 | 100% | 100% | 100% | 100% |
| 50 | 85% | 98% | 90% | 99% |
| 55 | 50% | 85% | 60% | 92% |
| 60 | 20% | 60% | 30% | 75% |
| 65 | 5% | 30% | 10% | 45% |
Note: Data are representative. Actual results will vary depending on the cell line and experimental conditions.
| Issue | Possible Cause | Suggested Solution |
| No thermal shift observed | This compound is not entering the cells. | Verify cell permeability. Increase incubation time or compound concentration. |
| Incorrect temperature range. | Optimize the temperature gradient to cover the melting points of FAAH and ABHD6. | |
| High background in Western blot | Non-specific antibody binding. | Use a highly specific primary antibody. Ensure adequate blocking and washing steps. |
| Inconsistent results | Uneven heating or cell lysis. | Use a PCR cycler for precise temperature control. Ensure complete cell lysis[13]. |
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding in living cells[14]. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (FAAH or ABHD6) and a cell-permeable fluorescent tracer. This compound will compete with the tracer for binding to the target protein, leading to a decrease in the BRET signal.
-
Cell Preparation: Transfect cells with a plasmid encoding for FAAH or ABHD6 fused to NanoLuc® luciferase. Plate the transfected cells in an appropriate assay plate[15].
-
Compound and Tracer Addition: Add the NanoBRET™ tracer and a serial dilution of this compound to the cells. Incubate to allow for compound entry and binding equilibrium[16][17].
-
Substrate Addition: Add the NanoLuc® substrate to the wells.
-
BRET Measurement: Measure the luminescence signal at two wavelengths (donor and acceptor) using a plate reader. The BRET ratio is calculated as the acceptor emission divided by the donor emission[15].
| This compound Concentration | BRET Ratio (FAAH-NanoLuc®) | % Tracer Displacement | BRET Ratio (ABHD6-NanoLuc®) | % Tracer Displacement |
| 0 nM (Control) | 0.85 | 0% | 0.92 | 0% |
| 1 nM | 0.82 | 8.6% | 0.88 | 9.8% |
| 10 nM | 0.65 | 57.1% | 0.70 | 53.7% |
| 100 nM | 0.40 | 128.6% | 0.45 | 114.6% |
| 1 µM | 0.25 | 171.4% | 0.28 | 156.1% |
| 10 µM | 0.22 | 180.0% | 0.25 | 163.4% |
Note: Data are representative and used to calculate IC50 values.
| Issue | Possible Cause | Suggested Solution |
| Low BRET signal | Low expression of the fusion protein. | Optimize transfection conditions. |
| Inactive NanoLuc® enzyme. | Ensure proper storage and handling of the substrate. | |
| High variability between wells | Inconsistent cell seeding or reagent addition. | Use automated liquid handling for improved precision. |
| No dose-dependent decrease in BRET | This compound is not binding to the target. | Confirm this compound activity with an orthogonal assay. |
| Tracer concentration is too high. | Optimize tracer concentration to be at or below its EC50. |
Immunoprecipitation-Western Blot (IP-WB)
This method can indirectly confirm target engagement by assessing changes in the interaction of FAAH or ABHD6 with known binding partners upon treatment with this compound.
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle. Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors[18].
-
Immunoprecipitation: Incubate the cell lysate with a primary antibody specific for FAAH or ABHD6 overnight at 4°C[19].
-
Immune Complex Capture: Add Protein A/G magnetic beads to the lysate and incubate to capture the antibody-antigen complexes.
-
Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against known interacting proteins[7].
| Treatment | Protein IP'd | Interacting Protein Detected | Relative Band Intensity |
| Vehicle | FAAH | Protein X | 1.0 |
| This compound | FAAH | Protein X | 0.4 |
| Vehicle | ABHD6 | Protein Y | 1.0 |
| This compound | ABHD6 | Protein Y | 1.2 |
Note: Data are representative and indicate a change in protein-protein interaction upon this compound treatment.
| Issue | Possible Cause | Suggested Solution |
| High background | Non-specific binding to beads or antibody. | Pre-clear the lysate with beads before adding the primary antibody. Increase the number and stringency of washes[20]. |
| No protein detected in eluate | Inefficient immunoprecipitation. | Use a validated IP antibody. Optimize lysis buffer conditions to maintain protein-protein interactions[18]. |
| Heavy/light chain interference | Secondary antibody detects the IP antibody. | Use IP/WB-specific secondary antibodies or reagents that do not bind to the heavy and light chains of the IP antibody. |
Reporter Gene Assay
This assay measures the functional consequence of this compound target engagement by monitoring the activity of a downstream signaling pathway. For example, since this compound increases endocannabinoid levels, a reporter construct responsive to cannabinoid receptor activation (e.g., a serum response element (SRE)-luciferase reporter) can be used.
-
Transfection: Co-transfect cells with a reporter plasmid containing a response element for a downstream transcription factor (e.g., SRE) linked to a reporter gene (e.g., luciferase) and a control plasmid (e.g., Renilla luciferase) for normalization[21].
-
Treatment: Treat the transfected cells with a serial dilution of this compound.
-
Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure the activity of both luciferases using a dual-luciferase reporter assay system[8].
| This compound Concentration | Normalized Luciferase Activity (Relative Light Units) |
| 0 nM (Control) | 1.0 |
| 1 nM | 1.5 |
| 10 nM | 3.2 |
| 100 nM | 6.8 |
| 1 µM | 7.5 |
| 10 µM | 7.8 |
Note: Data are representative and show a dose-dependent increase in reporter activity, indicating functional target engagement.
| Issue | Possible Cause | Suggested Solution |
| Low reporter signal | Low transfection efficiency. | Optimize transfection protocol and use a positive control for the pathway. |
| The chosen reporter is not downstream of the target. | Ensure the reporter is linked to a pathway modulated by endocannabinoids. | |
| High variability | Inconsistent transfection or cell number. | Normalize reporter gene activity to a co-transfected control reporter. |
| No response to this compound | The cell line lacks the necessary downstream components (e.g., CB1/CB2 receptors). | Use a cell line known to express the complete signaling pathway. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tebubio.com [tebubio.com]
- 3. Small-Molecule Target Engagement in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 7. IP-WB Protocol: Immunoprecipitation & Western Blot Guide - Creative Proteomics [creative-proteomics.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 15. eubopen.org [eubopen.org]
- 16. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 17. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [promega.com]
- 18. media.cellsignal.cn [media.cellsignal.cn]
- 19. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 20. Clean western blot signals from immunoprecipitated samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. レポーター遺伝子アッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Optimizing UCM710 Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to optimize the in vitro concentration of UCM710 and avoid cytotoxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a dual inhibitor of fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6).[1][2] By inhibiting these enzymes, this compound prevents the breakdown of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), leading to their increased levels in neurons.[1][2][3] This makes this compound a valuable tool for studying the endocannabinoid system. This compound is noteworthy for its ability to inhibit FAAH and ABHD6 without significantly affecting monoacylglycerol lipase (MAGL), another key enzyme in endocannabinoid metabolism.[2][3]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: For novel compounds like this compound where specific cytotoxicity data may not be available for your cell line, it is recommended to start with a wide range of concentrations to establish a dose-response curve. A common starting point is a logarithmic or semi-logarithmic dilution series, for example, from 10 nM to 100 µM. This broad range will help identify concentrations that elicit the desired biological effect without causing significant cell death.
Q3: How can I determine if this compound is cytotoxic to my cells?
A3: Cytotoxicity can be assessed using a variety of cell viability and cytotoxicity assays.[4] Common methods include:
-
MTT/XTT/WST-1 Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Release Assay: This assay measures the amount of LDH released from damaged cells into the culture medium, indicating a loss of membrane integrity.[5]
-
Trypan Blue Exclusion Assay: This dye exclusion method distinguishes between viable and non-viable cells based on membrane integrity.
-
ATP-based Assays: These assays measure intracellular ATP levels, which correlate with the number of viable cells.
It is crucial to include appropriate controls, such as a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) and a positive control for cytotoxicity.
Q4: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?
A4: Several factors could contribute to unexpected cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your specific cell line may be particularly sensitive to this compound.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final solvent concentration in your culture medium is below the toxic threshold for your cell line (generally <0.1%). Always include a vehicle-only control to assess solvent toxicity.
-
Compound Instability: this compound may be unstable in your culture medium, leading to the formation of toxic byproducts. It is advisable to prepare fresh dilutions of the compound for each experiment.
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects that contribute to cytotoxicity.
Q5: I am not observing any effect of this compound on my cells, even at high concentrations. What should I do?
A5: If you are not seeing the expected biological effect, consider the following:
-
Target Expression: Confirm that your cell line expresses the targets of this compound, namely FAAH and ABHD6.
-
Compound Potency: While this compound is a known inhibitor, its potency can vary between cell types. You may need to test even higher concentrations, but be mindful of potential solubility issues and off-target effects.
-
Incubation Time: The biological effect of this compound may require a longer incubation period to become apparent. Consider performing a time-course experiment.
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect the changes induced by this compound. Consider using a more sensitive or direct measure of your expected outcome.
Troubleshooting Guides
Troubleshooting Common Cytotoxicity Assays
| Problem | Possible Cause | Solution |
| MTT Assay: High background in "no cell" controls | Direct reduction of MTT by this compound or components in the culture medium. | Include a "reagent blank" control (media + this compound + MTT, without cells) and subtract this background absorbance from all readings. Consider using a phenol red-free medium. |
| MTT Assay: Inconsistent readings across replicate wells | Uneven cell seeding, incomplete formazan crystal solubilization, or "edge effects" in the microplate. | Ensure a single-cell suspension before seeding. After MTT incubation, ensure complete dissolution of formazan crystals. Avoid using the outer wells of the plate for experimental samples. |
| LDH Assay: High background in media-only control | High intrinsic LDH activity in the serum used in the culture medium. | Reduce the serum concentration in the culture medium (e.g., to 1-5%) or use a serum-free medium during the assay.[5] |
| LDH Assay: High spontaneous LDH release in vehicle control | High cell density leading to cell stress and death, or overly vigorous pipetting during cell plating. | Optimize the cell seeding density. Handle cell suspensions gently during plating.[5] |
| LDH Assay: Low experimental absorbance values | Low cell density resulting in a weak signal. The compound may be interfering with the LDH enzyme activity. | Repeat the experiment with a higher cell density. To check for interference, run a control with a known amount of LDH and your compound.[5][6] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase at the end of the experiment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A common starting range is 10 nM to 100 µM.
-
Include a vehicle-only control (e.g., DMSO at the highest concentration used for this compound) and a no-treatment control.
-
Replace the existing medium with the medium containing the different concentrations of this compound.
-
Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).[7]
-
Protocol 2: Assessing Cytotoxicity using the LDH Release Assay
Objective: To quantify this compound-induced cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Methodology:
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and treatment protocol as described for the MTT assay (Protocol 1, steps 1 and 2).
-
Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer or a known cytotoxic agent).
-
-
Sample Collection:
-
After the incubation period, carefully collect a portion of the cell culture supernatant from each well. Be careful not to disturb the cell monolayer.
-
-
LDH Reaction:
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Typically, this involves adding the collected supernatant to a reaction mixture containing the necessary substrates for the LDH-catalyzed reaction.
-
-
Absorbance Measurement:
-
Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each this compound concentration using the following formula:
-
Spontaneous LDH Release: LDH activity in the supernatant of untreated or vehicle-treated cells.
-
Maximum LDH Release: LDH activity in the supernatant of cells treated with the lysis buffer.
-
-
Data Presentation
Representative Cytotoxicity Data for FAAH Inhibitors
While specific IC50 values for this compound are not widely published across a range of cell lines, the following table provides representative IC50 values for other FAAH inhibitors in various cancer cell lines to serve as a reference.[1] It is important to note that these values can vary significantly depending on the cell line and experimental conditions.
| FAAH Inhibitor | Cell Line | IC50 (µM) | Reference |
| Compound 6p | Adenocarcinoma Gastric (AGS) | 5.92 | [1] |
| Compound 6d | Adenocarcinoma Gastric (AGS) | 9.74 | [1] |
| Compound 6o | Adenocarcinoma Gastric (AGS) | 20.09 | [1] |
| Leucovorin (standard drug) | Adenocarcinoma Gastric (AGS) | 30.8 | [1] |
Visualizations
Signaling Pathways Modulated by this compound
This compound inhibits FAAH and ABHD6, leading to an increase in the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG). These endocannabinoids can then activate cannabinoid receptors (CB1 and CB2) and other downstream signaling pathways that are involved in cell survival, proliferation, and apoptosis.
Caption: Signaling pathway affected by this compound.
Experimental Workflow for Optimizing this compound Concentration
This workflow outlines the key steps for determining the optimal non-cytotoxic concentration of this compound for your experiments.
Caption: Workflow for optimizing this compound concentration.
Logical Troubleshooting Flowchart for Unexpected Cytotoxicity
This flowchart provides a step-by-step guide to troubleshoot experiments where you observe unexpected levels of cell death.
Caption: Troubleshooting unexpected cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual inhibition of alpha/beta-hydrolase domain 6 and fatty acid amide hydrolase increases endocannabinoid levels in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual Inhibition of α/β-Hydrolase Domain 6 and Fatty Acid Amide Hydrolase Increases Endocannabinoid Levels in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent UCM710 Effects In Vivo
Welcome to the technical support center for UCM710. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vivo experiments with the dual FAAH and ABHD6 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual inhibitor of two key enzymes responsible for the degradation of endocannabinoids: fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6).[1] By inhibiting these enzymes, this compound increases the endogenous levels of N-arachidonoyl ethanolamine (anandamide) and 2-arachidonoylglycerol (2-AG), respectively, thereby potentiating endocannabinoid signaling.[2]
Q2: I am not observing the expected phenotype in my animal model after this compound administration. What are the possible reasons?
A2: Inconsistent or absent effects in vivo can stem from several factors:
-
Suboptimal Dosing: The dose of this compound may be insufficient to achieve adequate target engagement in the tissue of interest. A dose-response study is recommended to determine the optimal dose for your specific animal model and endpoint.
-
Pharmacokinetic Issues: The route of administration, vehicle formulation, and metabolism of this compound can significantly impact its bioavailability and exposure in the target tissue.
-
Animal Model Variability: The expression and activity of FAAH and ABHD6, as well as the density and sensitivity of cannabinoid receptors, can vary between different animal species, strains, and even sexes.
-
Experimental Conditions: Factors such as stress, diet, and the microbiome of the animals can influence the baseline levels of endocannabinoids and the overall response to this compound.[3]
Q3: How can I confirm that this compound is engaging its targets in my in vivo study?
A3: To confirm target engagement, you can measure the levels of anandamide and 2-AG in the brain or other relevant tissues of this compound-treated animals compared to a vehicle-treated control group. A significant increase in these endocannabinoids would indicate successful inhibition of FAAH and ABHD6. This analysis is typically performed using liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during in vivo experiments with this compound.
Issue 1: High Inter-Animal Variability in Response
High variability in the experimental results can mask the true effect of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Inconsistent Drug Formulation | Ensure this compound is fully dissolved or uniformly suspended in the vehicle before each administration. Prepare fresh formulations regularly. | Poor solubility or stability of the compound in the vehicle can lead to inaccurate dosing. |
| Variable Drug Administration | Standardize the administration technique (e.g., gavage, intraperitoneal injection) across all animals and experimenters. Ensure consistent injection volumes and rates. | Inconsistencies in administration can lead to significant differences in drug absorption and bioavailability. |
| Animal-Specific Factors | Use animals of the same age, sex, and genetic background. Acclimate animals to the experimental procedures to minimize stress. | Age, sex, and stress can influence endocannabinoid tone and drug metabolism, contributing to variability.[3][4] |
| Environmental Factors | Maintain consistent housing conditions, including light/dark cycles, temperature, and diet. | Environmental stressors can alter physiological responses and increase variability in experimental outcomes.[4] |
Issue 2: Lack of a Dose-Dependent Effect
Observing a similar response across a range of this compound doses can be perplexing.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Dose Range Too Narrow or Too High | Test a wider range of doses, including lower concentrations. A bell-shaped dose-response curve is possible with some compounds. | The selected doses may all be on the plateau of the dose-response curve, where a maximal effect is already achieved. |
| Target Saturation | At high doses, both FAAH and ABHD6 may be fully inhibited, leading to a ceiling effect on endocannabinoid levels. | Once the targets are saturated, further increases in the drug concentration will not produce a greater biological effect. |
| Off-Target Effects | At higher concentrations, this compound might engage off-target molecules that could counteract the on-target effects. | Unintended interactions can complicate the dose-response relationship. Consider performing a screen for off-target activities if this is suspected. |
Data Presentation
The following tables summarize quantitative data from in vivo studies with FAAH and dual FAAH/MAGL inhibitors, which can serve as a reference for expected changes in endocannabinoid levels upon target engagement.
Table 1: Effects of FAAH and Dual FAAH/MAGL Inhibitors on Brain Endocannabinoid Levels in Mice
| Compound | Dose (mg/kg, i.p.) | Time Point | Brain Anandamide (AEA) Fold Increase vs. Vehicle | Brain 2-Arachidonoylglycerol (2-AG) Fold Increase vs. Vehicle | Reference |
| PF-3845 (FAAH inhibitor) | 10 | 2 hours | ~8-fold | No significant change | [5] |
| JZL195 (FAAH/MAGL inhibitor) | 20 | 4 hours | ~10-fold | ~8-fold | [6] |
Table 2: In Vivo Efficacy of FAAH and Dual FAAH/MAGL Inhibitors in a Mouse Neuropathic Pain Model
| Compound | Dose (mg/kg, i.p.) | Endpoint | Efficacy | Reference |
| URB597 (FAAH inhibitor) | 0.3 | Mechanical Allodynia | Significant reduction | [7] |
| JZL195 (FAAH/MAGL inhibitor) | 20 | Mechanical and Cold Allodynia | Dose-dependent reduction | [8] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in Mice
This protocol provides a general guideline for the intraperitoneal (i.p.) administration of this compound. Optimization for your specific model may be required.
Materials:
-
This compound
-
Vehicle (e.g., 5% Tween 80, 5% polyethylene glycol 400, and 90% saline)[9]
-
Sterile syringes and needles (27-30 gauge)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
On the day of the experiment, weigh the required amount of this compound.
-
Prepare the vehicle solution.
-
Dissolve this compound in the vehicle to the desired final concentration. Vortex or sonicate if necessary to ensure complete dissolution.
-
-
Animal Dosing:
-
Weigh each mouse to determine the precise injection volume.
-
Administer this compound or vehicle via intraperitoneal injection at a volume of 10 mL/kg.
-
Observe the animals for any immediate adverse reactions.
-
-
Post-Dosing:
-
Return the animals to their home cages.
-
Conduct behavioral testing or collect tissues at the desired time points post-injection.
-
Protocol 2: Quantification of Brain Endocannabinoid Levels by LC-MS
This protocol outlines the key steps for measuring anandamide and 2-AG levels in brain tissue.
Materials:
-
Brain tissue samples from this compound- and vehicle-treated animals
-
Internal standards (deuterated anandamide and 2-AG)
-
Organic solvents (e.g., acetonitrile, methanol, chloroform)
-
Homogenizer
-
Centrifuge
-
LC-MS system
Procedure:
-
Sample Preparation:
-
Rapidly dissect and freeze brain tissue in liquid nitrogen to minimize post-mortem changes in endocannabinoid levels.
-
Weigh the frozen tissue.
-
Homogenize the tissue in an appropriate volume of organic solvent containing the internal standards.
-
-
Lipid Extraction:
-
Perform a liquid-liquid extraction to isolate the lipid fraction containing the endocannabinoids.
-
Centrifuge to separate the phases and collect the organic layer.
-
Evaporate the solvent under a stream of nitrogen.
-
-
LC-MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.
-
Inject the sample into the LC-MS system.
-
Quantify the levels of anandamide and 2-AG by comparing their peak areas to those of the internal standards.
-
Mandatory Visualizations
Caption: Endocannabinoid signaling pathway and the mechanism of action of this compound.
Caption: Logical workflow for troubleshooting inconsistent this compound in vivo effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual Inhibition of α/β-Hydrolase Domain 6 and Fatty Acid Amide Hydrolase Increases Endocannabinoid Levels in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice [frontiersin.org]
addressing variability in animal response to UCM710
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing UCM710 in animal experiments. The information is designed to address potential variability in animal responses and to offer guidance on experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a dual inhibitor of two key enzymes responsible for the degradation of endocannabinoids: fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6). By inhibiting these enzymes, this compound increases the levels of the endogenous cannabinoids N-arachidonoyl ethanolamine (anandamide) and 2-arachidonoylglycerol (2-AG) in neurons.[1][2] This elevation of endocannabinoid levels is thought to be the primary mechanism underlying its pharmacological effects. This compound does not inhibit monoacylglycerol lipase (MAGL), another important enzyme in the endocannabinoid system.[1][2]
Q2: What are the expected physiological effects of this compound in animal models?
A2: Based on its mechanism of action and studies with other FAAH and ABHD6 inhibitors, this compound is expected to produce a range of effects associated with enhanced endocannabinoid signaling. These may include, but are not limited to:
-
Analgesic effects: Particularly in models of inflammatory and neuropathic pain.
-
Anti-inflammatory effects: By modulating cytokine production and immune cell function.
-
Anxiolytic-like and antidepressant-like effects: Due to the role of the endocannabinoid system in mood and stress regulation.
-
Effects on locomotor activity: Potentially leading to hypo- or hyper-locomotion depending on the dose and the specific behavioral paradigm.[3]
-
Metabolic effects: Inhibition of ABHD6 has been shown to protect against high-fat diet-induced obesity and glucose intolerance in mice.
Q3: I am observing significant variability in the behavioral responses of my animals to this compound. What are the potential causes?
A3: Variability in animal response is a common challenge in preclinical research. For a compound like this compound that modulates the endocannabinoid system, several factors can contribute to this variability:
-
Genetic Strain: Different mouse and rat strains have known variations in their endocannabinoid system, including receptor density and enzyme expression. These genetic differences can significantly impact the response to this compound.
-
Sex: The endocannabinoid system is known to be influenced by sex hormones. Female hormones, for instance, can promote the overexpression of ABHD6 in immune cells. Therefore, sex is a critical biological variable to consider.
-
Age: The endocannabinoid system undergoes developmental changes, which can alter the response to its modulators.
-
Housing and Environmental Conditions: Stress from housing conditions, handling, and experimental procedures can alter baseline endocannabinoid levels and thus influence the effects of this compound.
-
Diet and Microbiome: The composition of the gut microbiome can influence the endocannabinoid system. Diet can also impact lipid metabolism, which is closely linked to endocannabinoid synthesis.
-
Circadian Rhythm: Endocannabinoid levels in the brain can fluctuate with the light-dark cycle.[4] The timing of this compound administration and behavioral testing can therefore introduce variability.
Q4: How should I prepare and administer this compound to my animals?
A4: this compound is a lipophilic compound, so proper formulation is crucial for consistent delivery.
-
Vehicle Selection: Common vehicles for lipophilic drugs in animal studies include a mixture of DMSO, Tween 80 or Cremophor EL, and saline.[5][6][7] A typical formulation might be 5-10% DMSO, 5-10% Tween 80, and 80-90% saline. It is critical to include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.
-
Route of Administration: The choice of administration route will depend on the experimental goals.
-
Intraperitoneal (IP) injection: Commonly used for systemic administration and relatively easy to perform.
-
Oral gavage (PO): Suitable for mimicking clinical administration routes, but requires proper technique to avoid stressing the animal.
-
Subcutaneous (SC) injection: Can provide a slower release profile.
-
-
Dosage: The optimal dose will depend on the animal model, the intended effect, and the route of administration. A dose-response study is highly recommended to determine the most effective and well-tolerated dose for your specific experimental conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in behavioral or physiological readouts between animals in the same treatment group. | 1. Inconsistent drug administration (e.g., incorrect volume, leakage from injection site).2. Variation in animal handling and stress levels.3. Underlying differences in animal characteristics (e.g., weight, age, health status).4. Instability of the this compound formulation. | 1. Ensure all personnel are proficient in the chosen administration technique. For oral gavage, use appropriate gavage needles and technique to minimize stress and ensure accurate delivery.2. Standardize all handling procedures and allow for an adequate acclimatization period before starting experiments.3. Randomize animals to treatment groups based on body weight. Ensure all animals are of a similar age and health status.4. Prepare fresh this compound formulations daily. If storing, validate the stability of the formulation under the storage conditions. |
| Lack of a significant effect of this compound compared to the vehicle control group. | 1. Suboptimal dose.2. Inappropriate route of administration for the target tissue.3. Insufficient statistical power.4. Timing of the measurement is not aligned with the pharmacokinetic profile of this compound. | 1. Conduct a dose-response study to identify an effective dose. Consider that the required dose may vary between different animal models and outcome measures.2. If targeting the central nervous system, ensure the chosen route allows for sufficient brain penetration. Intraperitoneal injection is often a good starting point.3. Perform a power analysis to ensure your group sizes are adequate to detect a meaningful effect.4. Conduct a pilot pharmacokinetic study to determine the time to maximum concentration (Tmax) and half-life of this compound in your animal model. Time your behavioral or physiological measurements to coincide with expected peak drug levels. |
| Unexpected or off-target effects are observed. | 1. The vehicle itself may have biological activity.2. The observed effect may be a secondary consequence of endocannabinoid system modulation.3. This compound may have unknown off-target effects at the dose used. | 1. Always include a vehicle-only control group. If the vehicle is suspected to have an effect, consider testing alternative formulations.2. The endocannabinoid system has widespread effects. Consider the known physiological roles of anandamide and 2-AG when interpreting your results.3. If off-target effects are suspected, consider using cannabinoid receptor antagonists (e.g., CB1 or CB2 antagonists) to determine if the observed effects are mediated by the endocannabinoid system. |
| Difficulty in dissolving this compound for formulation. | 1. This compound is a lipophilic compound and will not dissolve in aqueous solutions alone. | 1. Use a co-solvent system. A common approach is to first dissolve this compound in a small amount of an organic solvent like DMSO, and then add a surfactant like Tween 80 or Cremophor EL before bringing the solution to the final volume with saline or phosphate-buffered saline (PBS). Gentle warming and vortexing can aid in dissolution. |
Data Presentation
Table 1: Representative Dose-Response of this compound on Inflammatory Pain in a Rodent Model
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Latency (seconds) | % Inhibition of Hyperalgesia |
| Vehicle Control | - | 2.5 ± 0.3 | - |
| This compound | 1 | 3.8 ± 0.4 | 26% |
| This compound | 3 | 5.2 ± 0.5 | 54% |
| This compound | 10 | 7.1 ± 0.6 | 92% |
| Positive Control (e.g., Morphine) | 5 | 8.5 ± 0.7 | 120% |
Data are presented as mean ± SEM and are hypothetical, based on typical results for FAAH/ABHD6 inhibitors.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intraperitoneal (10 mg/kg) | Oral (20 mg/kg) |
| Cmax (ng/mL) | 450 ± 50 | 280 ± 40 |
| Tmax (hours) | 0.5 | 1.0 |
| AUC (ng*h/mL) | 1200 ± 150 | 1500 ± 200 |
| t1/2 (hours) | 2.5 ± 0.3 | 3.0 ± 0.4 |
These values are illustrative and should be determined experimentally for specific study conditions.
Experimental Protocols
Protocol 1: Assessment of this compound on Inflammatory Pain (Carrageenan-Induced Paw Edema Model)
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: House animals in standard conditions for at least one week prior to the experiment.
-
Drug Preparation: Prepare this compound in a vehicle of 5% DMSO, 5% Tween 80, and 90% sterile saline. Prepare fresh on the day of the experiment.
-
Treatment: Administer this compound (1, 3, or 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Induction of Inflammation: 30 minutes after this compound or vehicle administration, inject 20 µL of 1% λ-carrageenan in sterile saline into the plantar surface of the right hind paw.
-
Assessment of Hyperalgesia: At 1, 2, and 4 hours post-carrageenan injection, measure paw withdrawal latency to a thermal stimulus (e.g., Hargreaves test).
-
Data Analysis: Compare the paw withdrawal latencies between the vehicle and this compound-treated groups using ANOVA followed by a post-hoc test.
Protocol 2: Measurement of Brain Endocannabinoid Levels Following this compound Administration
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Treatment: Administer this compound (10 mg/kg, i.p.) or vehicle.
-
Tissue Collection: At 1 hour post-injection, euthanize the animals via decapitation.
-
Brain Dissection: Rapidly dissect the brain on an ice-cold surface. Isolate specific brain regions of interest (e.g., prefrontal cortex, hippocampus, striatum).
-
Sample Preparation: Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
Lipid Extraction: Homogenize the brain tissue in a solution of chloroform:methanol:Tris-HCl (2:1:1) containing deuterated internal standards for anandamide and 2-AG.
-
LC-MS/MS Analysis: Analyze the lipid extracts using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the levels of anandamide and 2-AG.[8][9]
-
Data Analysis: Compare the endocannabinoid levels in the brains of vehicle- and this compound-treated animals using a t-test or ANOVA.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Logical workflow for troubleshooting high variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound ≥98% (HPLC) | 213738-77-3 [sigmaaldrich.com]
- 3. ABHD6 Controls Amphetamine-Stimulated Hyperlocomotion: Involvement of CB1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential diurnal variations of anandamide and 2-arachidonoyl-glycerol levels in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of cerebral cortical endocannabinoid levels in a rat inguinal surgery model using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Bioavailability of UCM710 in Rodent Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers assessing the bioavailability of UCM710 in rodent models. The information is tailored to drug development professionals and scientists familiar with pharmacokinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a dual inhibitor of fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6).[1][2] By inhibiting these enzymes, this compound prevents the breakdown of endocannabinoids like N-arachidonoyl ethanolamine (anandamide) and 2-arachidonoylglycerol (2-AG), leading to their increased levels in neurons.[1]
Q2: What is the recommended rodent model for this compound bioavailability studies?
A2: Sprague-Dawley rats are a commonly used model for pharmacokinetic studies of small molecules due to their larger size, which facilitates serial blood sampling.[3][4][5] C57BL/6 mice can also be used, but may require composite sampling designs due to smaller blood volume limits. The choice of animal model can be influenced by the specific research question and intended therapeutic area.[6]
Q3: What are the key pharmacokinetic parameters to determine for this compound bioavailability?
A3: Key parameters include the Area Under the Curve (AUC), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and elimination half-life (t1/2).[3][7] Absolute bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.[3][6]
Q4: How should this compound be formulated for oral and intravenous administration?
A4: For oral administration, this compound can be formulated as a suspension or solution in a vehicle such as 0.5% methylcellulose or a mixture of DMSO and polyethylene glycol (PEG). For intravenous administration, a solution in a vehicle like saline with a co-solvent (e.g., DMSO, ethanol) is typically used to ensure solubility. It is crucial to assess the solubility and stability of this compound in the chosen vehicle prior to the study.
Troubleshooting Guides
Oral Gavage Administration
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Animal Distress or Resistance | Improper restraint technique. Inexperienced operator. Stress induced by the procedure.[8][9][10] | Ensure proper "fist" grip restraint to immobilize the head and straighten the neck.[9] Handle animals prior to the procedure to acclimate them.[11] Consider precoating the gavage needle with sucrose to pacify the animal.[8] |
| Aspiration or Esophageal Injury | Incorrect needle placement (entry into the trachea). Use of excessive force.[10][11][12] Incorrect gavage needle length.[11][12] | Measure the gavage needle from the tip of the nose to the last rib to ensure correct length.[12] Insert the needle along the side of the mouth to avoid the trachea and advance gently without resistance.[11][12] If resistance is met, withdraw and re-attempt. Observe for fluid from the nose as a sign of aspiration.[11] |
| Variable Drug Absorption | Improper formulation (e.g., precipitation of this compound). Stress affecting gastric emptying.[13] | Ensure this compound is fully dissolved or homogeneously suspended in the vehicle. Use of automated dosing systems can reduce stress-induced variability.[13] |
Blood Sampling
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Hemolysis of Blood Samples | "Milking" the vein. High negative pressure in the syringe.[14] Forcing blood through the syringe needle into the collection tube.[14] | Allow blood to flow freely into the collection tube. Avoid excessive suction with the syringe. Remove the needle before dispensing blood into the tube. |
| Clotted Samples | Insufficient mixing with anticoagulant. Overfilling the collection tube, altering the blood-to-anticoagulant ratio.[14] | Gently invert the collection tube several times immediately after sample collection. Ensure the correct fill volume for the chosen collection tubes. |
| Low Plasma Yield | Inadequate blood volume collected. Inefficient separation of plasma. | Collect sufficient blood volume for the required plasma volume, adhering to animal welfare guidelines (max 1% of body weight in a 2-week period).[15] Centrifuge at the recommended speed and duration for plasma separation. |
Bioanalytical Method (LC-MS/MS)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing, Splitting) | Column contamination from plasma matrix components.[16] Inappropriate mobile phase pH. | Use a guard column to protect the analytical column.[16] Optimize the mobile phase pH to ensure consistent ionization of this compound. Consider solid-phase extraction (SPE) for sample cleanup. |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or temperature.[16] Column degradation.[17] | Pre-mix mobile phases manually to ensure consistency.[16] Use a column oven to maintain a stable temperature. Monitor column performance with system suitability tests. |
| Matrix Effects (Ion Suppression or Enhancement) | Co-elution of endogenous plasma components with this compound.[18] | Optimize the chromatographic separation to resolve this compound from interfering matrix components.[18] Employ a stable isotope-labeled internal standard to compensate for matrix effects. |
| Sample Carryover | Adsorption of this compound to components of the LC system.[19] | Implement a robust needle wash protocol. Identify and replace contaminated parts of the system, such as the injection valve or tubing.[19] |
Experimental Protocols
Protocol 1: Oral Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: Acclimatize animals for at least 3 days with free access to food and water. Fast animals overnight (12 hours) before dosing.[20]
-
Groups:
-
Oral Group (n=6): this compound administered by oral gavage.
-
Intravenous Group (n=6): this compound administered via tail vein injection.
-
-
Dose Formulation:
-
Oral: 10 mg/kg in 0.5% methylcellulose.
-
Intravenous: 2 mg/kg in saline with 10% DMSO and 10% Solutol HS 15.
-
-
Blood Sampling:
-
Sample Processing: Centrifuge blood at 4000 rpm for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis. Bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[6]
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (2 mg/kg) |
| Cmax (ng/mL) | 450 ± 75 | 1200 ± 150 |
| Tmax (h) | 1.5 ± 0.5 | 0.083 (first time point) |
| AUC (0-t) (ngh/mL) | 2100 ± 350 | 1500 ± 200 |
| AUC (0-inf) (ngh/mL) | 2250 ± 380 | 1550 ± 210 |
| t1/2 (h) | 6.2 ± 1.1 | 5.8 ± 0.9 |
| Absolute Bioavailability (F%) | 29.0% | N/A |
Data are presented as mean ± standard deviation (n=6) and are hypothetical.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for bioavailability assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tebubio.com [tebubio.com]
- 3. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics in rats and tissue distribution in mouse of magnoflorine by ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation on metabolism and pharmacokinetics of triclosan in rat plasma by using UPLC-triple quadrupole MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Pharmacokinetics, Bioavailability, and Excretion Studies of α-Cyperone in Rats by UHPLC-QQQ-MS/MS [mdpi.com]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. atsjournals.org [atsjournals.org]
- 11. instechlabs.com [instechlabs.com]
- 12. research.sdsu.edu [research.sdsu.edu]
- 13. A comparative study of the pharmacokinetics of traditional and automated dosing/blood sampling systems using gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. idexxbioanalytics.com [idexxbioanalytics.com]
- 15. research.uci.edu [research.uci.edu]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. myadlm.org [myadlm.org]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. researchgate.net [researchgate.net]
- 20. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of UCM710 and Selective FAAH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Endocannabinoid System for Therapeutic Benefit
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and anxiety. The primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC), exerts its effects through the ECS. However, direct activation of cannabinoid receptors with agonists like THC can lead to undesirable psychoactive side effects, limiting their therapeutic utility.
An alternative and more nuanced approach is to enhance endogenous cannabinoid signaling by inhibiting the enzymes responsible for their degradation. The two major endocannabinoids are anandamide (AEA) and 2-arachidonoylglycerol (2-AG). Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of AEA. Selective inhibition of FAAH leads to increased AEA levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects with a potentially more favorable side-effect profile compared to direct-acting cannabinoid agonists.
UCM710 presents a distinct mechanistic profile as a dual inhibitor of both FAAH and α/β-hydrolase domain 6 (ABHD6), an enzyme also involved in the hydrolysis of 2-AG. This dual inhibition suggests that this compound may elevate both AEA and 2-AG levels, potentially leading to a broader spectrum of therapeutic effects.
Mechanism of Action: A Tale of Two Strategies
Selective FAAH Inhibitors
Selective FAAH inhibitors, such as the well-characterized compounds PF-3845 and URB597, act by specifically blocking the active site of the FAAH enzyme. This inhibition prevents the breakdown of AEA into arachidonic acid and ethanolamine, thereby increasing the concentration and duration of action of AEA at cannabinoid receptors (CB1 and CB2) and other targets.
This compound: A Dual FAAH/ABHD6 Inhibitor
This compound expands on the principle of endocannabinoid augmentation by inhibiting two key hydrolytic enzymes. In addition to FAAH, this compound also inhibits ABHD6. While monoacylglycerol lipase (MAGL) is the primary enzyme for 2-AG degradation, ABHD6 also contributes to its hydrolysis. By inhibiting both FAAH and ABHD6, this compound has the potential to elevate the levels of both AEA and 2-AG in the brain and peripheral tissues.
dot
Caption: Signaling pathway of endocannabinoid degradation and points of inhibition.
In Vivo Efficacy Comparison
A direct quantitative comparison of the in vivo efficacy of this compound and selective FAAH inhibitors is challenging due to the limited availability of published in vivo data for this compound in standardized models of pain and anxiety. The following tables summarize representative data for selective FAAH inhibitors.
Efficacy in Pain Models
| Compound | Animal Model | Pain Type | Key Efficacy Parameter | Result | Citation |
| PF-3845 | Rat | Inflammatory (CFA-induced) | Reversal of thermal hyperalgesia | ED₅₀ = 0.4 mg/kg | [1][2] |
| URB597 | Mouse | Neuropathic (Chronic Constriction Injury) | Attenuation of mechanical allodynia | Effective at 0.3 mg/kg | |
| This compound | Data not available | - | - | - |
Efficacy in Anxiety Models
| Compound | Animal Model | Anxiety Model | Key Efficacy Parameter | Result | Citation |
| URB597 | Rat | Elevated Plus Maze | Increased time in open arms | Significant effect at 0.3 mg/kg | |
| PF-3845 | Mouse | Light-Dark Box | Increased time in light compartment | Effective at 10 mg/kg | [3] |
| This compound | Data not available | - | - | - |
Note: The absence of data for this compound in these tables reflects the current lack of publicly available, peer-reviewed studies detailing its in vivo efficacy in these specific models.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for key experiments cited in the evaluation of selective FAAH inhibitors.
Carrageenan-Induced Paw Edema (Inflammatory Pain)
-
Animal Model: Male Sprague-Dawley rats (180-220g).
-
Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the plantar surface of the right hind paw.
-
Drug Administration: The test compound (e.g., selective FAAH inhibitor) or vehicle is administered intraperitoneally (i.p.) at a specified time before or after the carrageenan injection.
-
Assessment of Hyperalgesia: Paw withdrawal latency to a thermal stimulus (e.g., radiant heat source) is measured at various time points post-carrageenan injection. A decrease in paw withdrawal latency indicates thermal hyperalgesia.
-
Data Analysis: The percentage reversal of hyperalgesia is calculated by comparing the paw withdrawal latencies of treated animals to those of vehicle-treated and naive animals. ED₅₀ values are determined from dose-response curves.
dot
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Elevated Plus Maze (Anxiety)
-
Animal Model: Male Wistar rats (200-250g).
-
Apparatus: A plus-shaped maze raised from the floor, consisting of two open arms and two closed arms.
-
Drug Administration: The test compound or vehicle is administered (e.g., i.p.) a specified time before the behavioral test.
-
Behavioral Testing: Each rat is placed in the center of the maze facing an open arm and allowed to explore for a set period (e.g., 5 minutes). The session is recorded by a video camera.
-
Parameters Measured: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. Anxiolytic compounds are expected to increase these parameters.
-
Data Analysis: The data for the treated group is compared to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
dot
Caption: Experimental workflow for the elevated plus maze test.
Discussion and Future Directions
The development of inhibitors of endocannabinoid-degrading enzymes represents a promising therapeutic strategy for a range of disorders. Selective FAAH inhibitors have demonstrated clear preclinical efficacy in models of pain and anxiety, primarily by augmenting AEA signaling.
This compound, with its dual FAAH and ABHD6 inhibitory activity, offers a potentially distinct therapeutic profile. By elevating both AEA and 2-AG, this compound could engage a broader range of ECS-mediated signaling pathways. This might translate to enhanced efficacy in certain conditions or a different spectrum of therapeutic effects compared to selective FAAH inhibitors. For instance, since 2-AG is a full agonist at both CB1 and CB2 receptors with higher abundance in the brain than AEA, its elevation could lead to more robust cannabinoid receptor activation.
However, the lack of published in vivo efficacy data for this compound makes a direct comparison with selective FAAH inhibitors speculative at this time. Future research should focus on characterizing the in vivo pharmacokinetic and pharmacodynamic properties of this compound and evaluating its efficacy in well-established animal models of pain, anxiety, and other relevant CNS and peripheral disorders. Head-to-head studies directly comparing this compound with selective FAAH and MAGL inhibitors would be invaluable in elucidating the therapeutic potential of this dual-inhibition strategy. Such studies will be critical to determine whether the dual FAAH/ABHD6 inhibition offered by this compound provides a therapeutic advantage over selective FAAH inhibition.
Conclusion
Selective FAAH inhibitors have a substantial body of preclinical evidence supporting their efficacy in models of pain and anxiety. This compound, as a dual FAAH/ABHD6 inhibitor, represents an intriguing next-generation approach to augmenting endocannabinoid signaling. While its theoretical mechanism of action is compelling, a comprehensive understanding of its in vivo efficacy and therapeutic potential awaits further investigation. The data and protocols presented in this guide offer a framework for the future comparative evaluation of these different strategies for targeting the endocannabinoid system.
References
- 1. pnas.org [pnas.org]
- 2. Dual Inhibition of α/β-Hydrolase Domain 6 and Fatty Acid Amide Hydrolase Increases Endocannabinoid Levels in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic endocannabinoid augmentation for mood and anxiety disorders: comparative profiling of FAAH, MAGL and dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating UCM710-Induced Changes in Endocannabinoid Tone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UCM710's performance in modulating endocannabinoid tone against other key enzymatic inhibitors. The experimental data presented herein is intended to assist researchers in evaluating the utility of this compound for their specific research applications.
Introduction to Endocannabinoid Tone Modulation
The endocannabinoid system (ECS) is a crucial neuromodulatory system that influences a wide array of physiological processes. The signaling activity of the primary endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), is tightly regulated by their synthesis and degradation. The "endocannabinoid tone" refers to the ambient levels of these signaling lipids available to activate cannabinoid receptors. Augmenting this tone by inhibiting the enzymes responsible for endocannabinoid degradation has emerged as a promising therapeutic strategy for various disorders. The primary enzymes targeted for this purpose are Fatty Acid Amide Hydrolase (FAAH), which primarily degrades AEA, and Monoacylglycerol Lipase (MAGL), the main enzyme for 2-AG degradation. Another enzyme, α/β-hydrolase domain 6 (ABHD6), has also been identified as a contributor to 2-AG hydrolysis.
This compound is a novel compound that has been characterized as a dual inhibitor of FAAH and ABHD6.[1][2][3] This unique mechanism of action suggests that this compound can elevate the levels of both anandamide and 2-AG, offering a distinct pharmacological profile compared to selective inhibitors of either FAAH or MAGL. This guide will compare the effects of this compound on endocannabinoid levels with those of selective FAAH and MAGL inhibitors, as well as dual FAAH/MAGL inhibitors.
Comparative Efficacy in Modulating Endocannabinoid Levels
The following tables summarize the quantitative effects of this compound and other key inhibitors on the brain levels of anandamide (AEA) and 2-arachidonoylglycerol (2-AG).
| Compound | Target Enzyme(s) | Effect on Anandamide (AEA) Levels | Effect on 2-Arachidonoylglycerol (2-AG) Levels | Citation(s) |
| This compound | FAAH & ABHD6 | Inhibits hydrolysis by 60% in neurons | Inhibits hydrolysis by 30% in neurons | [1][4] |
| Selective FAAH Inhibitors (e.g., URB597, PF-3845) | FAAH | > 10-fold increase in brain | No significant change | [5] |
| Selective MAGL Inhibitors (e.g., JZL184, MJN110) | MAGL | No significant change | 8- to 10-fold increase in brain | [5][6][7] |
| Dual FAAH/MAGL Inhibitors (e.g., JZL195) | FAAH & MAGL | ~10-fold increase in brain | ~10-fold increase in brain | [5] |
Table 1: Comparison of Inhibitor Effects on Endocannabinoid Levels. This table highlights the distinct effects of different classes of inhibitors on the primary endocannabinoids. This compound's dual action on FAAH and ABHD6 results in a moderate increase in both AEA and 2-AG, contrasting with the more pronounced and selective effects of single-target inhibitors.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and the experimental process for validating these changes, the following diagrams are provided.
Caption: Endocannabinoid signaling pathway and points of inhibition.
Caption: Experimental workflow for endocannabinoid quantification.
Experimental Protocols
Quantification of Endocannabinoid Levels in Brain Tissue by LC-MS/MS
This protocol provides a general framework for the quantification of AEA and 2-AG in mouse brain tissue. Specific parameters may require optimization based on the instrumentation and standards available.
a. Materials and Reagents:
-
Internal standards (AEA-d4, 2-AG-d5)
-
Solvents: Acetonitrile, Methanol, Chloroform, Ethyl Acetate, Hexane (all LC-MS grade)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Homogenizer
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
b. Tissue Extraction:
-
Following in vivo treatment with this compound or a comparator compound, mice are euthanized, and brains are rapidly extracted and flash-frozen in liquid nitrogen to prevent post-mortem changes in endocannabinoid levels.
-
Frozen brain tissue is weighed and homogenized in a cold organic solvent mixture, typically containing an internal standard to correct for extraction efficiency. A common mixture is chloroform:methanol (2:1, v/v).
c. Lipid Extraction and Purification:
-
The homogenate is centrifuged to pellet proteins and other cellular debris.
-
The supernatant containing the lipid fraction is collected.
-
The solvent is evaporated under a stream of nitrogen.
-
The dried lipid extract is reconstituted in a suitable solvent and subjected to solid-phase extraction (SPE) to remove interfering lipids and other contaminants. The endocannabinoid-containing fraction is eluted and dried.
d. LC-MS/MS Analysis:
-
The purified sample is reconstituted in the mobile phase for LC-MS/MS analysis.
-
Separation of AEA and 2-AG is achieved using a reverse-phase C18 column with a gradient elution of water and acetonitrile/methanol, both typically containing a small percentage of formic acid to improve ionization.
-
The eluent is introduced into the mass spectrometer, and quantification is performed using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions for AEA, 2-AG, and their deuterated internal standards are monitored for accurate quantification.
e. Data Analysis:
-
Standard curves are generated using known concentrations of AEA and 2-AG with their respective internal standards.
-
The concentrations of AEA and 2-AG in the brain tissue samples are determined by comparing their peak areas to those of the internal standards and interpolating from the standard curves.
-
Results are typically expressed as picomoles or nanograms per gram of tissue.
Conclusion
This compound presents a unique pharmacological tool for the simultaneous elevation of both anandamide and 2-AG through its dual inhibition of FAAH and ABHD6. This contrasts with the highly selective and potent effects of single-target FAAH or MAGL inhibitors. The data and protocols presented in this guide offer a framework for researchers to validate and compare the effects of this compound on endocannabinoid tone in their experimental models. The choice of inhibitor will ultimately depend on the specific research question and the desired endocannabinoid profile to be achieved. Further in-vivo studies are warranted to fully elucidate the quantitative impact of this compound on brain endocannabinoid levels and its subsequent physiological effects.
References
- 1. Dual Inhibition of α/β-Hydrolase Domain 6 and Fatty Acid Amide Hydrolase Increases Endocannabinoid Levels in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual inhibition of alpha/beta-hydrolase domain 6 and fatty acid amide hydrolase increases endocannabinoid levels in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevating levels of the endocannabinoid 2-arachidonoylglycerol blunts opioid reward but not analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined inhibition of monoacylglycerol lipase and cyclooxygenases synergistically reduces neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of the Phospholipase C Inhibitor U-73122 in Neuronal Tissues: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise modulation of cellular signaling pathways is paramount. U-73122 is a widely utilized aminosteroid compound commonly employed as a pharmacological inhibitor of phospholipase C (PLC). PLC is a critical enzyme in signal transduction, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This pathway is fundamental in neuronal tissues for regulating a myriad of processes, including neurotransmitter release, synaptic plasticity, and neuronal excitability. While U-73122 has been instrumental in elucidating the role of PLC in these processes, a growing body of evidence highlights significant off-target effects, necessitating a careful and critical assessment of its specificity.
This guide provides a comprehensive comparison of U-73122's intended mechanism of action with its known non-specific interactions, supported by experimental data. We also present detailed experimental protocols for key assays used to evaluate its effects and visualize the relevant signaling pathways and experimental workflows.
Mechanism of Action and Off-Target Effects
U-73122 is reported to inhibit G-protein-mediated PLC activation.[1] However, its utility as a specific PLC inhibitor is confounded by a range of non-specific activities that are crucial to consider when interpreting experimental outcomes. Its inactive analog, U-73343, which has a similar chemical structure but lacks the maleimide group, is often used as a negative control. However, some studies have reported unexpected effects even with U-73343.[2]
| Target/Activity | U-73122 Effect | Concentration Range | Tissue/Cell Type | Alternative Compounds/Methods |
| Phospholipase C (PLC) | Inhibition | IC50: ~200 nM - 10 µM [1][3] | Platelets, NG108-15 cells, Pancreatic acini[1][3] | Edelfosine, D609, RNA interference (siRNA/shRNA) |
| 5-Lipoxygenase (5-LO) | Inhibition | IC50: ~30 nM - 2.4 µM[4] | Human polymorphonuclear leukocytes[4] | Zileuton, MK-886 |
| Intracellular Ca2+ Release | Release from stores (PLC-independent) | 1 µM[5][6] | Smooth muscle cells, Pancreatic acinar cells[5][6] | Thapsigargin (SERCA inhibitor), Ryanodine (Ryanodine receptor modulator) |
| Sarcoplasmic Reticulum Ca2+-ATPase (SERCA) | Inhibition | 1-10 µM[5] | Smooth muscle cells[5] | Thapsigargin, Cyclopiazonic acid |
| Voltage-gated Ca2+ channels | Inhibition (cell-type dependent) | 1 µM[3] | Differentiated NG108-15 cells[3] | Verapamil, Diltiazem, Nifedipine |
| Adenylyl Cyclase | Inhibition | 1-15 µM[7] | CHO-K1 cells[7] | Forskolin (activator), SQ 22536 (inhibitor) |
| Cellular Thiols and Amines | Covalent modification | Not specified | General | N-ethylmaleimide (NEM) |
| Human PLC Isozymes (in vitro) | Activation (hPLCβ3, hPLCγ1, hPLCβ2) | EC50: 13.6 µM (for hPLCβ3)[8] | Cell-free micellar system[8] | Recombinant enzyme kinetics without the compound |
Experimental Protocols
This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to an agonist that activates PLC.
Materials:
-
Neuronal cell culture (e.g., primary neurons, NG108-15 cells)
-
Fluorescent Ca2+ indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
U-73122 and U-73343
-
PLC-activating agonist (e.g., Bradykinin, Carbachol)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope with a ratiometric imaging system
Procedure:
-
Cell Loading: Incubate cultured neuronal cells with a Ca2+ indicator (e.g., 2-5 µM Fura-2 AM) in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
Pre-incubation: Incubate the cells with U-73122 (e.g., 1-10 µM) or U-73343 for a specified time (e.g., 20 minutes). A vehicle control (e.g., DMSO) should also be included.
-
Baseline Measurement: Record the baseline fluorescence ratio (for Fura-2) or intensity (for Fluo-4) for 1-2 minutes.
-
Agonist Stimulation: Add the PLC-activating agonist to the cells and continue recording the fluorescence changes for several minutes.
-
Data Analysis: Quantify the change in [Ca2+]i in response to the agonist in the presence and absence of U-73122 and U-73343. A significant reduction in the agonist-induced Ca2+ transient in the U-73122 treated group compared to the control and U-73343 groups would suggest PLC inhibition.
This assay directly measures the enzymatic activity of PLC.
Materials:
-
Purified or recombinant PLC isozyme
-
Fluorescent or radiolabeled PIP2 substrate
-
Assay buffer (e.g., Tris-HCl with Ca2+ and deoxycholate)
-
U-73122
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Reaction Setup: In a microcentrifuge tube or microplate well, combine the assay buffer, PLC enzyme, and varying concentrations of U-73122.
-
Initiate Reaction: Add the PIP2 substrate to start the reaction.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period.
-
Terminate Reaction: Stop the reaction (e.g., by adding a quenching solution).
-
Product Measurement: Separate the product (IP3) from the substrate and quantify its amount using a scintillation counter (for radiolabeled substrate) or a fluorescence reader (for fluorescent substrate).
-
Data Analysis: Calculate the percentage of PLC inhibition at each U-73122 concentration and determine the IC50 value.
Visualizations
Caption: Canonical PLC Signaling Pathway and the Site of U-73122 Inhibition.
Caption: Experimental Workflow for Assessing U-73122 Effects on Calcium Signaling.
Conclusion and Recommendations
While U-73122 can be a useful tool to probe the involvement of PLC signaling in neuronal function, its numerous off-target effects demand cautious interpretation of the data. Researchers should be aware that at concentrations typically used to inhibit PLC, U-73122 can also affect other cellular processes, including calcium homeostasis and other signaling pathways, independently of PLC.[3][5][7] The reactivity of its maleimide group with cellular nucleophiles further complicates its use.[8][9]
To enhance the specificity of such studies, it is imperative to:
-
Use the lowest effective concentration of U-73122, as determined by dose-response curves for PLC inhibition in the specific neuronal system under investigation.
-
Always include the inactive analog, U-73343, as a negative control , while being mindful of its potential for unexpected effects.[2]
-
Employ complementary and more specific methods to validate findings, such as RNA interference (siRNA or shRNA) to knock down specific PLC isoforms.
-
Directly measure PLC activity when possible, in addition to downstream events like calcium release, to confirm the intended target engagement.
-
Consider the potential for U-73122 to interact with components of the cell culture medium , which can affect its stability and availability.[9]
By acknowledging these limitations and incorporating rigorous controls, researchers can more confidently assess the role of PLC in neuronal tissues and avoid misinterpretation of data arising from the non-specific effects of U-73122.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. U73122 inhibits phospholipase C-dependent calcium mobilization in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The aminosteroid phospholipase C antagonist U-73122 (1-[6-[[17-beta-3-methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-1H-pyrrole-2,5-dione) potently inhibits human 5-lipoxygenase in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The phospholipase C inhibitor U-73122 inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospholipase C inhibitor, U73122, releases intracellular Ca2+, potentiates Ins(1,4,5)P3-mediated Ca2+ release and directly activates ion channels in mouse pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonselective effects of the putative phospholipase C inhibitor, U73122, on adenosine A1 receptor-mediated signal transduction events in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The phosphoinositide-specific phospholipase C inhibitor U73122 (1-(6-((17beta-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione) spontaneously forms conjugates with common components of cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of UCM710 Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected effects of the dual fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6) inhibitor, UCM710, with findings from genetic models. By cross-validating the pharmacological effects of this compound with data from FAAH, ABHD6, and GPR55 knockout (KO) animal models, researchers can gain a deeper understanding of its on-target activity, mechanism of action, and potential therapeutic applications.
Introduction to this compound and the Rationale for Genetic Cross-Validation
This compound is a potent inhibitor of two key enzymes responsible for the degradation of endocannabinoids: FAAH, which primarily hydrolyzes N-arachidonoylethanolamine (anandamide or AEA), and ABHD6, which contributes to the breakdown of 2-arachidonoylglycerol (2-AG). By inhibiting these enzymes, this compound effectively increases the endogenous levels of both anandamide and 2-AG, thereby potentiating endocannabinoid signaling.
The cross-validation of this compound's effects with genetic models is crucial for several reasons:
-
Target Specificity: Comparing the effects of this compound in wild-type animals versus animals lacking the target enzymes (FAAH and ABHD6) can definitively confirm that the observed pharmacological effects are due to the inhibition of these specific enzymes and not off-target interactions.
-
Mechanism of Action: Genetic models allow for the dissection of the downstream signaling pathways. For instance, by using GPR55 KO mice, researchers can investigate the extent to which the effects of elevated endocannabinoid levels are mediated through this putative cannabinoid receptor.
-
Predictive Validity: Understanding how the effects of this compound are mirrored or altered in genetic models provides a stronger basis for predicting its therapeutic efficacy and potential side effects in more complex biological systems, including humans.
Comparative Data Summary
The following table summarizes the expected outcomes of this compound administration in wild-type versus various knockout mouse models. These predictions are based on the known mechanism of this compound and published data from studies utilizing genetic models to validate the effects of other FAAH and ABHD6 inhibitors.
| Model | This compound Administration Effect | Rationale | Supporting Evidence |
| Wild-Type (WT) Mouse | Increased brain levels of anandamide and 2-AG. Analgesic, anxiolytic, and anti-inflammatory effects. | This compound inhibits FAAH and ABHD6, the primary enzymes for endocannabinoid degradation. | Studies on dual FAAH/MAGL inhibitors show similar elevations in endocannabinoid levels. |
| FAAH Knockout (FAAH-/-) Mouse | No further significant increase in anandamide levels. Attenuated analgesic and anxiolytic effects compared to WT. | The primary target for increasing anandamide is already absent. Effects on 2-AG levels via ABHD6 inhibition would persist. | Studies with the FAAH inhibitor URB597 show a lack of effect in FAAH-/- mice, confirming on-target action.[1][2][3] |
| ABHD6 Knockout (ABHD6-/-) Mouse | No further significant increase in 2-AG levels in specific brain regions. Altered behavioral phenotypes, potentially blunting some of this compound's effects. | The target for increasing 2-AG is absent. Effects on anandamide levels via FAAH inhibition would persist. | Studies with ABHD6 inhibitors like WWL70 demonstrate the necessity of ABHD6 for their effects.[4][5][6][7][8] |
| GPR55 Knockout (GPR55-/-) Mouse | Effects dependent on the role of GPR55 in specific physiological processes. Potential attenuation of effects related to neuroinflammation and pain. | To determine if the elevated endocannabinoid levels from this compound act through GPR55. | The effects of the GPR55 agonist O-1602 are absent in GPR55-/- mice, demonstrating the utility of this model for target validation.[9][10][11] |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of cross-validation studies. Below are key experimental protocols derived from relevant literature.
Generation and Genotyping of Knockout Mice
-
FAAH-/- and ABHD6-/- Mice: These mice are typically generated using homologous recombination in embryonic stem cells to delete the respective genes.[12][13][14] Successful gene knockout is confirmed by PCR genotyping of tail DNA and Western blot analysis of tissue homogenates (e.g., brain, liver) to verify the absence of the target protein.[12][14]
-
GPR55-/- Mice: Similar to the above, GPR55 knockout mice are generated by deleting the GPR55 gene.[9][15] Genotyping and confirmation of protein absence are performed using standard molecular biology techniques.[9]
In Vivo Assessment of FAAH and ABHD6 Inhibition
-
Enzyme Activity Assays: Brain and other tissue homogenates from this compound-treated and vehicle-treated animals (both WT and KO) are incubated with radiolabeled substrates for FAAH (e.g., [³H]anandamide) and ABHD6 (e.g., [³H]2-AG). The rate of substrate hydrolysis is measured by liquid scintillation counting to determine the extent of enzyme inhibition.
-
Endocannabinoid Level Quantification: Brain and plasma levels of anandamide and 2-AG are measured using liquid chromatography-mass spectrometry (LC-MS) to confirm that this compound administration leads to an increase in these endocannabinoids in WT but not in the respective KO models.[14]
Behavioral Assays
-
Analgesia: The hot plate test or the tail-flick test can be used to assess the analgesic effects of this compound. The latency to response to a thermal stimulus is measured before and after drug administration.
-
Anxiety: The elevated plus-maze or the light-dark box test are standard assays for anxiolytic-like effects. The time spent in the open arms of the maze or the light compartment is recorded.
-
Motor Function: The rotarod test is used to assess motor coordination and to ensure that the observed behavioral effects are not due to motor impairment.
Visualizing Pathways and Workflows
Signaling Pathway of this compound's Targets
References
- 1. Inhibition of fatty acid amide hydrolase in the CNS prevents and reverses morphine tolerance in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic inhibition of fatty acid amide hydrolase by URB597 produces differential effects on cardiac performance in normotensive and hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty‐acid amide hydrolase inhibition mitigates Alzheimer's disease progression in mouse models of amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The α/β-hydrolase domain 6 inhibitor WWL70 decreases endotoxin-induced lung inflammation in mice, potential contribution of 2-arachidonoylglycerol, and lysoglycerophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of Alpha/Beta-Hydrolase Domain 6 Attenuates Neurodegeneration, Alleviates Blood Brain Barrier Breakdown, and Improves Functional Recovery in a Mouse Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic disease and ABHD6 alter the circulating bis(monoacylglycerol)phosphate profile in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WWL70 attenuates PGE2 production derived from 2-arachidonoylglycerol in microglia by ABHD6-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The putative cannabinoid receptor GPR55 affects osteoclast function in vitro and bone mass in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR55 contributes to neutrophil recruitment and mechanical pain induction after spinal cord compression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Fatty acid amide hydrolase (FAAH) knockout mice exhibit enhanced acquisition of an aversive, but not of an appetitive, Barnes maze task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fatty Acid Amide Hydrolase (FAAH) Knockout Mice Exhibit Enhanced Acquisition of an Aversive, but not of an Appetitive, Barnes Maze Task - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inflammatory and Neuropathic Nociception is Preserved in GPR55 Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
UCM710: A Comparative Analysis of a Dual Endocannabinoid Hydrolase Inhibitor
In the landscape of endocannabinoid system (ECS) modulation, UCM710 presents a unique profile as a dual inhibitor of two key hydrolytic enzymes: fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6). This dual action distinguishes it from more selective inhibitors, offering a broader mechanism for elevating endocannabinoid levels. This guide provides a comparative overview of this compound's efficacy against other prominent endocannabinoid modulators, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Mechanism of Action: Modulating Endocannabinoid Tone
The endocannabinoid system is a crucial neuromodulatory system involved in a wide array of physiological processes. Its primary signaling molecules, the endocannabinoids N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (2-AG), are tightly regulated by synthesis and degradation. FAAH is the primary enzyme responsible for the degradation of anandamide, while ABHD6 also contributes to the hydrolysis of 2-AG. By inhibiting both FAAH and ABHD6, this compound effectively increases the synaptic levels of both anandamide and 2-AG, thereby amplifying endocannabinoid signaling.
Comparative Efficacy of Endocannabinoid Modulators
The efficacy of this compound is best understood in the context of other modulators that target specific components of the endocannabinoid degradation pathway. This comparison focuses on this compound's dual inhibition versus the selective inhibition of FAAH, ABHD6, and monoacylglycerol lipase (MAGL), the principal enzyme for 2-AG degradation.
| Compound | Target(s) | IC50 | Organism/Tissue | Reference |
| This compound | ABHD6 | 2.4 µM | Neuron homogenates | [1] |
| FAAH | 4.0 µM | Neuron homogenates | [1] | |
| WWL70 | ABHD6 | 70 nM | Not specified | [2][3][4] |
| JZL184 | MAGL | 8 nM | Mouse brain membranes | [5][6][7][8] |
| URB597 | FAAH | 3 nM | Human liver | [9][10] |
| 5 nM | Rat brain | [9] |
Table 1: Comparative in vitro Efficacy of this compound and Other Endocannabinoid Modulators. This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and selected selective inhibitors of key endocannabinoid-degrading enzymes. Lower IC50 values indicate higher potency.
Signaling Pathway of Endocannabinoid Degradation and Inhibition
The following diagram illustrates the enzymatic degradation of anandamide and 2-AG and the points of intervention for this compound and other selective inhibitors.
Caption: Endocannabinoid Degradation and Inhibitor Targets.
Experimental Protocols
The determination of inhibitor efficacy relies on robust and reproducible experimental protocols. Below are outlines of commonly used assays for measuring FAAH and ABHD6 activity.
Fluorometric FAAH Activity Assay
This assay is a common method for screening FAAH inhibitors.[11][12][13][14][15]
Principle: The assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). FAAH cleaves the amide bond of AAMCA, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to FAAH activity.
General Protocol:
-
Enzyme Source: Homogenates from tissues (e.g., brain, liver) or cells expressing FAAH are prepared in an appropriate buffer.
-
Inhibitor Incubation: The enzyme preparation is pre-incubated with various concentrations of the test compound (e.g., this compound, URB597) or vehicle control for a specified time at 37°C.
-
Reaction Initiation: The fluorogenic substrate (AAMCA) is added to initiate the reaction.
-
Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader with excitation and emission wavelengths typically around 360 nm and 465 nm, respectively.
-
Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Fluorometric FAAH Assay Workflow.
ABHD6 Activity Assay and Competitive Activity-Based Protein Profiling (ABPP)
Determining ABHD6 activity and inhibitor selectivity can be achieved through various methods, including fluorescent assays and competitive ABPP.[16][17][18][19][20][21][22][23]
1. Fluorometric ABHD6 Activity Assay:
Principle: Similar to the FAAH assay, a fluorogenic substrate can be used. Alternatively, a coupled-enzyme assay can measure the glycerol produced from the hydrolysis of a monoacylglycerol substrate by ABHD6. The glycerol is then used in a series of enzymatic reactions that result in a fluorescent product.[16][17]
2. Competitive Activity-Based Protein Profiling (ABPP):
Principle: ABPP is a powerful technique to assess the potency and selectivity of an inhibitor against a whole class of enzymes in a complex biological sample. It utilizes an activity-based probe (ABP) that covalently binds to the active site of serine hydrolases.
General Protocol:
-
Proteome Preparation: Prepare a proteome lysate from cells or tissues of interest (e.g., brain membrane fraction).
-
Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of the test inhibitor (e.g., this compound, WWL70) for a defined period.
-
Probe Labeling: Add a broad-spectrum serine hydrolase ABP (e.g., a fluorophosphonate probe tagged with a fluorescent reporter like rhodamine or a biotin tag for enrichment) to the inhibitor-treated proteome.
-
Analysis:
-
Gel-based ABPP: If a fluorescent probe is used, the proteins are separated by SDS-PAGE, and the labeled enzymes are visualized using a fluorescence scanner. A decrease in the fluorescence intensity of the band corresponding to ABHD6 indicates inhibition.
-
Mass Spectrometry-based ABPP: If a biotinylated probe is used, the probe-labeled proteins are enriched using streptavidin beads, digested into peptides, and analyzed by LC-MS/MS to identify and quantify the labeled proteins. A decrease in the signal for ABHD6 peptides indicates inhibition.
-
Caption: Competitive ABPP Workflow.
Conclusion
This compound stands out as a dual inhibitor of FAAH and ABHD6, offering a distinct approach to augmenting endocannabinoid signaling compared to highly selective inhibitors. While its potency is in the micromolar range, which is less potent than selective inhibitors like URB597 for FAAH, WWL70 for ABHD6, and JZL184 for MAGL, its ability to simultaneously elevate both anandamide and 2-AG levels may offer unique therapeutic potential. The choice between a dual inhibitor like this compound and a selective inhibitor will depend on the specific research question or therapeutic goal. For instance, in conditions where boosting both major endocannabinoid signaling pathways is desirable, a dual inhibitor might be advantageous. Conversely, when dissecting the specific roles of anandamide or 2-AG, selective inhibitors are indispensable tools. The provided data and protocols offer a foundation for researchers to design and interpret experiments aimed at further elucidating the pharmacological profile and therapeutic utility of this compound and other endocannabinoid modulators.
References
- 1. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The α/β-hydrolase domain 6 inhibitor WWL70 decreases endotoxin-induced lung inflammation in mice, potential contribution of 2-arachidonoylglycerol, and lysoglycerophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Highly Potent and Specific ABHD6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of monoacylglycerol lipase by troglitazone, N-arachidonoyl dopamine and the irreversible inhibitor JZL184: comparison of two different assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JZL-184 [neuromics.com]
- 9. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. abcam.cn [abcam.cn]
- 14. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 15. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 16. A Sensitive and Versatile Fluorescent Activity Assay for ABHD6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Sensitive and Versatile Fluorescent Activity Assay for ABHD6 | Springer Nature Experiments [experiments.springernature.com]
- 18. Competitive ABPP study [bio-protocol.org]
- 19. med.stanford.edu [med.stanford.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. research-portal.uu.nl [research-portal.uu.nl]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
Independent Validation of UCM710: A Comparative Analysis of Endocannabinoid Hydrolase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dual FAAH/ABHD6 inhibitor, UCM710, with other key inhibitors of the endocannabinoid system. The data presented is collated from published findings to offer a comprehensive overview for researchers in neuroscience and pharmacology.
Executive Summary
This compound is a dual inhibitor of fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6), two key enzymes responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively.[1] By inhibiting these enzymes, this compound elevates the levels of these neurotransmitters, thereby potentiating cannabinoid receptor signaling. This guide summarizes the quantitative data on this compound's inhibitory potency and compares it with selective and other dual inhibitors of the endocannabinoid system. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and validation efforts.
Quantitative Data Comparison
The following tables summarize the in vitro inhibitory potencies (IC50 values) of this compound and other relevant inhibitors against their target hydrolases. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are limited.
Table 1: Inhibitory Potency of this compound
| Compound | Target Enzyme | IC50 (µM) | Experimental System |
| This compound | FAAH | 4.0 | Homogenates of FAAH-transfected COS-7 cells[2][3] |
| This compound | ABHD6 | 2.4 | Homogenates of ABHD6-transfected COS-7 cells[2][3] |
| This compound | MAGL | No Inhibition | Homogenates of MAGL-transfected COS-7 cells[2][3] |
Table 2: Comparative Inhibitory Potencies of Alternative Compounds
| Compound | Target Enzyme(s) | IC50 (nM) | Experimental System |
| WWL70 | ABHD6 | 70 | BV2 microsomes[4] |
| PF-3845 | FAAH | 230 (Ki of 0.23 µM) | Not specified[5] |
| AM4302 | FAAH (human) | 60 | Not specified[6] |
| AM4302 | FAAH (rat) | 31 | Not specified[6] |
| AM4302 | MAGL (human) | 41 | Not specified[6] |
| AM4302 | MAGL (rat) | 200 | Not specified[6] |
| AM4301 | MAGL (human) | 8.9 | Not specified[6] |
| AM4301 | MAGL (rat) | 36 | Not specified[6] |
| AM4303 | FAAH (human) | 2 | Not specified[6] |
| AM4303 | FAAH (rat) | 1.9 | Not specified[6] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for determining the inhibitory activity of compounds like this compound.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol is based on the methods used to characterize this compound and other inhibitors.
1. Enzyme Source Preparation:
-
HEK293T or COS-7 cells are transiently transfected with plasmids expressing the human or murine versions of FAAH, MAGL, or ABHD6.
-
After 48 hours, cells are harvested and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenates are then centrifuged to prepare cytosolic or membrane fractions, which serve as the enzyme source.[7][8]
2. Inhibition Assay:
-
The enzyme preparation is pre-incubated with varying concentrations of the inhibitor (e.g., this compound, WWL70) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C).
-
A radiolabeled substrate is then added to initiate the enzymatic reaction. For FAAH, [³H]AEA is commonly used, and for ABHD6 and MAGL, [³H]2-AG is used.[3][8]
-
The reaction is allowed to proceed for a specific time and is then terminated, often by the addition of an acidic solution.
-
The amount of hydrolyzed product is quantified using liquid scintillation counting.
3. Data Analysis:
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Activity-Based Protein Profiling (ABPP) for Selectivity
ABPP is a powerful technique to assess the selectivity of inhibitors against a wide range of enzymes in a native biological system.
1. Proteome Preparation:
-
Mouse brain membrane proteome is prepared by homogenizing brain tissue in a suitable buffer and isolating the membrane fraction through ultracentrifugation.[7]
2. Competitive Labeling:
-
The proteome is pre-incubated with the inhibitor of interest (e.g., PF-3845) for 30 minutes.[9]
-
A broad-spectrum, fluorescently tagged activity-based probe (e.g., FP-TAMRA) is then added. This probe covalently binds to the active site of serine hydrolases.
-
If the inhibitor has bound to a particular hydrolase, it will block the binding of the fluorescent probe.
3. Analysis:
-
The proteome is separated by SDS-PAGE.
-
The gel is scanned for fluorescence. A decrease in the fluorescent signal for a specific enzyme band in the presence of the inhibitor indicates that the inhibitor targets that enzyme.[7]
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits FAAH and ABHD6, increasing AEA and 2-AG levels.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of an enzyme inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual Inhibition of α/β-Hydrolase Domain 6 and Fatty Acid Amide Hydrolase Increases Endocannabinoid Levels in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A comparison of novel, selective fatty acid amide hydrolase (FAAH), monoacyglycerol lipase (MAGL) or dual FAAH/MAGL inhibitors to suppress acute and anticipatory nausea in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Safety Operating Guide
Navigating the Disposal of UCM710: A Guide for Laboratory Professionals
A definitive Safety Data Sheet (SDS) for the endocannabinoid hydrolysis inhibitor UCM710 is not publicly available, precluding the provision of specific disposal protocols. However, by adhering to established best practices for the disposal of research chemicals with unknown hazard profiles, laboratories can ensure the safety of personnel and compliance with regulatory standards.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount. In the absence of explicit instructions for this compound, a cautious and systematic approach is required. This guide outlines the necessary steps and considerations for the safe management and disposal of this and other novel research compounds.
Immediate Safety and Handling Protocols
Prior to any handling of this compound, it is imperative to consult the supplier to obtain a comprehensive Safety Data Sheet. This document is the cornerstone of safe laboratory practice and will provide critical information regarding personal protective equipment (PPE), spill response, and first-aid measures.
In the interim, and as a matter of general laboratory safety, the following precautions should be observed when handling this compound:
-
Engineering Controls: All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. The specific glove material should be selected based on the solvent used to dissolve this compound, as detailed in the forthcoming SDS.
-
Hygiene: Avoid all direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled or stored. Wash hands thoroughly after handling.
Step-by-Step Disposal and Decontamination
The disposal of this compound must be managed through a licensed hazardous waste disposal company. The following steps provide a general framework for the disposal process, which should be adapted to comply with local, state, and federal regulations.
Table 1: this compound Disposal and Decontamination Procedures
| Step | Procedure | Key Considerations |
| 1 | Waste Segregation | Segregate this compound waste from other laboratory waste streams. This includes pure this compound, solutions containing this compound, and any contaminated materials. |
| 2 | Waste Labeling | Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics. |
| 3 | Containerization | Use a chemically compatible, leak-proof container for all this compound waste. Ensure the container is securely sealed. |
| 4 | Storage | Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials. |
| 5 | Decontamination | Decontaminate all surfaces and equipment that have come into contact with this compound. The appropriate decontamination solution will be specified in the SDS. |
| 6 | Disposal | Arrange for the collection of the hazardous waste by a certified hazardous waste disposal vendor. Provide the vendor with all available information, including the SDS. |
Experimental Workflow for Safe Chemical Handling
The logical flow for ensuring the safe handling and disposal of a research chemical like this compound begins with information gathering and proceeds through a series of safety checks and operational steps.
Navigating the Unknown: A Safety Protocol for Handling UCM710
Given the absence of a specific Safety Data Sheet (SDS) for UCM710, this compound must be handled as a substance with unknown toxicity. The following guidelines are based on established best practices for the safe handling of novel research chemicals. This protocol is designed to provide essential safety and logistical information to researchers, scientists, and drug development professionals, ensuring a conservative and safety-first approach.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure through inhalation, dermal contact, and eye contact. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Safety goggles that meet ANSI Z87.1 standards are the minimum requirement.[1] A full-face shield must be worn over the goggles when there is a risk of splashes or aerosols, such as when transferring solutions or handling larger quantities.[1][2][3] |
| Hands | Double Gloving (Inner and Outer Layers) | An inner layer of nitrile gloves should be worn for incidental splash protection.[1] The outer layer should consist of a chemically resistant material such as neoprene or Silver Shield®/4H® laminate gloves, which are recommended for chemicals of unknown toxicity.[2] Gloves should be inspected for any signs of degradation before and during use and changed immediately upon contamination. |
| Body | Chemical-Resistant Laboratory Coat | A fully fastened lab coat, preferably one that is chemical-resistant, is required to protect skin and personal clothing.[4] For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended. |
| Respiratory | Certified Chemical Fume Hood | All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent the inhalation of any airborne particles or aerosols.[5] |
| Feet | Closed-Toe Shoes | Full-coverage, closed-toe shoes are mandatory in the laboratory to protect against spills and falling objects.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to the handling of this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from receiving the compound to its final disposal.
Experimental Protocols
Weighing and Solution Preparation
-
Preparation : Before handling the compound, ensure all required PPE is correctly worn. Verify that the chemical fume hood is functioning correctly.
-
Weighing : Conduct all weighing activities within the chemical fume hood. Use a dedicated spatula and weighing paper. Keep the primary container of this compound closed as much as possible.
-
Solubilization : Slowly add the solvent to the weighed this compound to avoid splashing. If necessary, use a sealed container for vortexing or sonication to aid dissolution.
-
Labeling : Clearly label the resulting solution with the compound name, concentration, solvent, and date of preparation.
Spill Response
In the event of a spill, the primary objective is to ensure personnel safety and contain the material.
-
Evacuate : Immediately alert others in the vicinity and evacuate the affected area if necessary.
-
Isolate : If safe to do so, restrict access to the spill area.
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Clean-up : For a small spill, and only if trained to do so, use an appropriate absorbent material from a chemical spill kit. Wear full PPE during the cleanup process. Avoid generating dust from solid spills.[5]
-
Dispose : Collect all contaminated materials in a sealed, labeled hazardous waste container.[6]
-
Decontaminate : Thoroughly clean the spill area with an appropriate solvent and decontaminating solution.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Solid Waste : This includes contaminated gloves, weighing paper, pipette tips, and any unused this compound powder.[6] All solid waste should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Any solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous chemical waste container.[6]
-
Disposal Route : Under no circumstances should this compound or its solutions be disposed of down the drain.[5] All waste must be disposed of through your institution's designated hazardous waste management program, in accordance with all local, state, and federal regulations.[5]
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
